molecular formula C17H18FN3O4 B12413507 Desmethyl Levofloxacin-d8

Desmethyl Levofloxacin-d8

Cat. No.: B12413507
M. Wt: 355.39 g/mol
InChI Key: WKRSSAPQZDHYRV-ZKSRSRCVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Levofloxacin-d8 is a useful research compound. Its molecular formula is C17H18FN3O4 and its molecular weight is 355.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18FN3O4

Molecular Weight

355.39 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1/i2D2,3D2,4D2,5D2

InChI Key

WKRSSAPQZDHYRV-ZKSRSRCVSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Desmethyl Levofloxacin-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Desmethyl Levofloxacin-d8, a critical tool in the analytical and pharmacokinetic evaluation of the widely-used antibiotic, Levofloxacin (B1675101). This document details its chemical properties, its primary application as an internal standard, and provides procedural insights for its use in a research setting.

Introduction to this compound

This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, a known metabolite of Levofloxacin.[1][2] Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3] The parent drug, Levofloxacin, undergoes limited metabolism in humans, with Desmethyl Levofloxacin and Levofloxacin-N-oxide being the two primary metabolites identified.[4] These metabolites are considered to have no significant pharmacological activity.[4][5]

The incorporation of eight deuterium (B1214612) atoms into the Desmethyl Levofloxacin structure results in a molecule with a higher molecular weight than its non-labeled counterpart. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of Levofloxacin and its metabolites in biological matrices.[2][6] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.[6]

Core Applications in Research

The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[6][7] Its utility is particularly prominent in studies involving:

  • Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of Levofloxacin in a patient's body is within the therapeutic range.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Levofloxacin.[6]

  • Metabolic Research: Investigating the metabolic pathways of Levofloxacin.[6]

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Levofloxacin.

By adding a known amount of this compound to biological samples (e.g., plasma, urine) prior to analysis, researchers can accurately quantify the concentration of the parent drug and its non-labeled metabolite.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compounds.

PropertyThis compoundDesmethyl Levofloxacin HydrochlorideLevofloxacin
Molecular Formula C₁₇H₁₀D₈FN₃O₄C₁₇H₁₈FN₃O₄ • HClC₁₈H₂₀FN₃O₄
Molecular Weight 355.39 g/mol 347.34 g/mol 361.37 g/mol
CAS Number 1217976-18-51217677-38-7100986-85-4
Synonyms (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-3,7-dihydro-2H-[6][7]oxazino[2,3,4-ij]quinoline-6-carboxylic acidN/A(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Purity Typically >95% (HPLC)>95% (HPLC)N/A
Storage Temperature -20°C-20°CN/A

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of Levofloxacin in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents
  • Levofloxacin analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank, and study samples)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Sample Preparation
  • Thawing: Allow frozen plasma samples to thaw at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of a known concentration of this compound solution in methanol to each plasma sample.

  • Protein Precipitation: Add 750 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Injection: Inject 2 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Levofloxacin and this compound.

Visualizations

Metabolic Pathway of Levofloxacin

The following diagram illustrates the metabolic conversion of Levofloxacin to its primary metabolite, Desmethyl Levofloxacin.

Levofloxacin Levofloxacin Desmethyl_Levofloxacin Desmethyl Levofloxacin Levofloxacin->Desmethyl_Levofloxacin Demethylation (Metabolism) Excretion Excretion (Urine) Levofloxacin->Excretion Unchanged Drug

Caption: Metabolic pathway of Levofloxacin.

Experimental Workflow

This diagram outlines the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Quantification Quantification of Levofloxacin LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethyl Levofloxacin-d8 is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.[1][2] Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. The deuterated analog, this compound, serves as a critical internal standard for bioanalytical and pharmacokinetic studies.[3] Its stable isotope-labeled structure allows for precise quantification of Levofloxacin and its metabolites in biological matrices using mass spectrometry-based methods like LC-MS, significantly improving the accuracy of therapeutic drug monitoring and metabolic research.[1][3] This guide details a representative synthesis pathway and the analytical characterization of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReferences
IUPAC Name (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-3,7-dihydro-2H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[3]
Molecular Formula C₁₇H₁₀D₈FN₃O₄[2][6]
Molecular Weight 355.39 g/mol [2][6]
CAS Number 1217976-18-5[2][6]
Appearance Typically a light yellow or off-white solid
Application Internal standard for quantitative analysis[1][3]

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of Levofloxacin, involving a nucleophilic aromatic substitution reaction. The key starting materials are (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid and deuterated piperazine (B1678402) (piperazine-d8).

G cluster_start Starting Materials cluster_process Reaction cluster_product Intermediate & Final Product A (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro -7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid C Nucleophilic Substitution A->C B Piperazine-d8 B->C D Crude this compound C->D Reaction in Polar Solvent (e.g., DMSO, n-Butanol) Heat (70-120°C) E Purified this compound D->E Purification (Recrystallization)

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for Levofloxacin synthesis.[5][7]

  • Reaction Setup : In a round-bottom flask, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or n-butanol.

  • Addition of Reagent : Add piperazine-d8 (approximately 2-2.5 equivalents) to the suspension.

  • Reaction Conditions : Heat the reaction mixture to a temperature between 110-120°C.[7] The suspension should dissolve as the reaction progresses. Monitor the reaction for completion (typically 2-4 hours) using Thin Layer Chromatography (TLC) or HPLC.

  • Isolation of Crude Product : Upon completion, cool the mixture to approximately 70-80°C. Add an anti-solvent such as isopropanol (B130326) to precipitate the crude product.[7] Stir the resulting slurry at room temperature for 1-3 hours to ensure complete precipitation.

  • Filtration : Collect the crude this compound by vacuum filtration, washing the solid with fresh isopropanol and then a non-polar solvent like diethyl ether.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile (B52724)/water) to yield the final, high-purity this compound.[8]

  • Drying : Dry the purified product under vacuum at 60-70°C until a constant weight is achieved.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure, identity, purity, and isotopic enrichment of the synthesized compound. The typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Confirmation Sample Synthesized This compound HPLC HPLC-UV/DAD Sample->HPLC MS High-Resolution MS (HRMS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Purity Purity & Identity HPLC->Purity Mass Molecular Weight & Isotopic Enrichment MS->Mass Structure Structural Elucidation NMR->Structure

Caption: Analytical workflow for compound characterization.
Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of the synthesized compound.

  • System : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile/methanol). A typical mobile phase could be a mixture of acetonitrile and 0.4% triethylamine (B128534) solution adjusted to pH 2.5-3.0.[9]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at the λmax of the compound, typically around 288-295 nm.[9]

  • Sample Preparation : Dissolve a known amount of this compound in the mobile phase or a suitable solvent to a final concentration of approximately 0.5-1.0 mg/mL.

  • Analysis : Inject the sample and analyze the chromatogram for the main peak area and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

2. Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

MS is used to confirm the molecular mass of the compound and verify the incorporation of the eight deuterium (B1214612) atoms.

  • System : High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an LC system (LC-MS).

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode is typically used.

  • Analysis : The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for this compound. The measured monoisotopic mass should align with the theoretical calculated mass (356.2061 for [C₁₇H₁₁D₈FN₃O₄+H]⁺). The isotopic pattern will confirm the high level of deuterium incorporation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure.

  • System : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR : The proton NMR spectrum is used to confirm the overall structure. Crucially, the signals corresponding to the protons on the piperazine ring will be absent, confirming the successful incorporation of deuterium at these positions.

  • ¹³C NMR : This spectrum will show the carbon skeleton of the molecule.

  • ¹⁹F NMR : This spectrum will show a signal corresponding to the single fluorine atom on the quinolone ring system.

Summary of Characterization Data

The following table summarizes the expected analytical results for a successfully synthesized batch of this compound.

Analysis TechniqueParameterExpected ResultReferences
HPLC Purity>98%[10][11]
Mass Spectrometry [M+H]⁺ (Theoretical)356.2061
Mass Spectrometry [M+H]⁺ (Observed)Within 5 ppm of theoretical mass
¹H NMR Piperazine ProtonsAbsence of signals at ~3.0-3.2 ppm and ~2.8-2.9 ppm
Isotopic Enrichment Deuterium Incorporation≥98%

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its role as a reliable internal standard. The synthetic route, adapted from established methods for Levofloxacin, is robust and efficient. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a comprehensive analytical workflow to ensure the compound's identity, high chemical purity, and sufficient isotopic enrichment. The availability of this well-characterized standard is indispensable for researchers and drug development professionals conducting high-precision quantitative bioanalysis for pharmacokinetic, toxicokinetic, and drug metabolism studies involving Levofloxacin.

References

The Role of Desmethyl Levofloxacin-d8 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Desmethyl Levofloxacin-d8 as an internal standard in bioanalytical assays. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and precise quantification of analytes in complex biological matrices, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Core Principles of Isotope-Labeled Internal Standards

The fundamental principle behind the use of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest, in this case, Desmethyl Levofloxacin (B1675101). By introducing a known quantity of the internal standard to a sample at the beginning of the analytical process, it experiences the same procedural variations as the analyte. These variations can include sample extraction inefficiencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

Because the SIL internal standard and the analyte behave almost identically during sample preparation and analysis, the ratio of their signals detected by the mass spectrometer remains constant, irrespective of these variations. This allows for the accurate determination of the analyte concentration by comparing the analyte-to-internal standard peak area ratio in the unknown sample to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

This compound is a deuterated analog of Desmethyl Levofloxacin, the primary metabolite of the fluoroquinolone antibiotic Levofloxacin. The replacement of eight hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte, while its chemical behavior remains virtually unchanged.[1][2][3]

Mechanism of Action of Levofloxacin

To understand the context of quantifying Levofloxacin and its metabolites, it is pertinent to briefly touch upon the parent drug's mechanism of action. Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to strand breakage in bacterial DNA, ultimately resulting in bacterial cell death.[4][6][7]

The following diagram illustrates the signaling pathway of Levofloxacin's antibacterial action.

Levofloxacin_Mechanism cluster_cell Inside Bacterial Cell Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Levofloxacin->Topo_IV Inhibits BacterialCell Bacterial Cell Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Relaxes DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Inhibition leads to Decatenated_DNA Separated Daughter DNA Topo_IV->Decatenated_DNA Decatenates Topo_IV->DNA_Damage Inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes Replicated_DNA Replicated Daughter DNA Relaxed_DNA->Replicated_DNA Replication Replicated_DNA->Topo_IV Decatenates Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Levofloxacin's inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocol: Quantification of Desmethyl Levofloxacin using this compound

This section details a typical experimental workflow for the quantification of Desmethyl Levofloxacin in human serum using this compound as an internal standard, based on published LC-MS/MS methods.[8][9][10]

Materials and Reagents
  • Desmethyl Levofloxacin analytical standard

  • This compound internal standard

  • Human serum (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Trifluoroacetic acid

  • Ultrapure water

Sample Preparation (Protein Precipitation)
  • Thaw frozen human serum samples at room temperature.

  • To 100 µL of serum in a polypropylene (B1209903) tube, add a specified volume of the internal standard working solution (this compound).

  • Add 750 µL of a precipitating reagent (e.g., acetonitrile with 0.1% formic acid).[9]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[9]

The following diagram illustrates the experimental workflow.

Experimental_Workflow Start Start: Human Serum Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

A typical bioanalytical sample preparation workflow.
LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with ammonium acetate, acetic acid, and trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is employed.[8][10]

  • Flow Rate: A typical flow rate is around 300 µL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.[8][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

Quantitative Data

The following tables summarize key quantitative parameters for a typical LC-MS/MS assay for Desmethyl Levofloxacin using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Desmethyl Levofloxacin348.1310.1[8]
This compound356.2318.2[8]

Table 2: Chromatographic and Method Validation Parameters

ParameterValueReference
Retention Time1.6 min[8][9]
Linearity Range0.10 to 4.99 mg/L[8][9]
Correlation Coefficient (r²)> 0.998[8][9]
Lower Limit of Quantification (LLOQ)0.10 mg/L[8][9]
Within-day Precision (%CV)1.5% to 5.0%[8][9]
Between-day Precision (%CV)0.0% to 3.3%[8][9]
Accuracy (% bias)0.2% to 15.6%[8][9]

Logical Relationship in Quantification

The core of the internal standard method is the correction for variability. The following diagram illustrates the logical relationship between the analyte and its stable isotope-labeled internal standard in achieving accurate quantification.

Logical_Relationship Analyte Analyte (Desmethyl Levofloxacin) Variability Analytical Variability (Extraction Loss, Matrix Effects, etc.) Analyte->Variability IS Internal Standard (this compound) IS->Variability Analyte_Response Analyte MS Response (Variable) Variability->Analyte_Response Affects IS_Response IS MS Response (Variable) Variability->IS_Response Affects Similarly Ratio Ratio of Responses (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification Leads to

Correction for variability using a stable isotope-labeled internal standard.

Conclusion

This compound serves as an ideal internal standard for the quantification of Desmethyl Levofloxacin in biological matrices. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the analyte, which allows it to track and correct for variability throughout the analytical process. The use of this compound in conjunction with sensitive and selective LC-MS/MS methods enables researchers and drug development professionals to obtain accurate, precise, and reliable pharmacokinetic and metabolic data for Levofloxacin.

References

A Technical Guide to Desmethyl Levofloxacin-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmethyl Levofloxacin-d8, a critical reagent for bioanalytical and pharmacokinetic studies. This document outlines commercial sources for this stable isotope-labeled internal standard, details a validated experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a visual representation of the analytical workflow.

Introduction

This compound is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), the primary active metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to its structural similarity and mass difference from the unlabeled analyte, this compound serves as an ideal internal standard for the accurate quantification of Levofloxacin and its desmethyl metabolite in biological matrices.[1] Its use minimizes variability arising from sample preparation and instrument response, ensuring high precision and accuracy in bioanalytical assays.[1]

Commercial Suppliers of this compound

For researchers seeking to procure this compound for research purposes, a number of commercial suppliers offer this compound, often available as the hydrochloride salt. The following table summarizes key information from various vendors. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct Name(s)CAS NumberMolecular FormulaPurityAvailable Quantities
Clinivex N-Desmethyl Levofloxacin-d8Not SpecifiedNot SpecifiedResearch Grade10mg, 50mg, 100mg[2]
Veeprho N-Desmethyl Levofloxacin-D8Not SpecifiedC18H10D8FN3O4High QualityRequest a Quote[1]
MedChemExpress (MCE) This compound1217976-18-5C17H10D8FN3O4Not SpecifiedRequest a Quote[3]
This compound hydrochloride1217677-38-7Not SpecifiedNot Specified1mg, 10mg[1]
MyBioSource Desmethyl Levofloxacin D8 HydrochlorideNot SpecifiedNot SpecifiedResearch GradeRequest a Quote[4]
Coompo This compound Hydrochloride1217677-38-7Not SpecifiedResearch GradeRequest a Quote[5]
Axios Research N-Desmethyl Levofloxacin-d8Not SpecifiedNot SpecifiedReference StandardRequest a Quote[6]
Pharmaffiliates This compound Hydrochloride1217677-38-7C17H11D8ClFN3O4High PurityRequest a Quote[7]
LGC Standards Desmethyl Ofloxacin-d8 Hydrochloride1217042-59-5C17H11D8ClFN3O4>95% (HPLC)10mg, 100mg[8][9]
Toronto Research Chemicals (TRC) Levofloxacin EP Impurity B-d8 TrifluoroacetateNot SpecifiedNot SpecifiedNot Specified1mg[10][11]
Cayman Chemical Levofloxacin-d8 (hydrochloride)2699607-50-4C18H12D8FN3O4 • HCl≥99% deuterated formsNot Specified
Santa Cruz Biotechnology (SCBT) Levofloxacin-d81217716-71-6C18H12D8FN3O4Not SpecifiedRequest a Quote

Experimental Protocol: Quantification of Levofloxacin and Desmethyl-Levofloxacin in Human Serum by LC-MS/MS

The following is a detailed methodology for the determination of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum, adapted from a validated LC-MS/MS method.[1] This protocol highlights the use of this compound as an internal standard.

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 (internal standard) in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 200 mg/L.

  • Internal Standard Working Solution: Dilute the Desmethyl-Levofloxacin-d8 stock solution to a final concentration of 0.2 mg/L.[1]

  • Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking blank human serum with known concentrations of Levofloxacin and Desmethyl-Levofloxacin to cover the desired analytical range (e.g., 0.10 to 5.00 mg/L).[1] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation
  • To 100 µL of serum sample (calibration standard, QC, or unknown), add 750 µL of a precipitating reagent containing the internal standard (e.g., acetonitrile (B52724) or methanol with 0.2 mg/L Desmethyl-Levofloxacin-d8).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples for 5 minutes at 10,000 rpm to pellet the precipitated proteins.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: An HPLC or UPLC system capable of gradient or isocratic elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). The specific gradient or isocratic conditions should be optimized to achieve good separation of the analytes from matrix components.

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Injection Volume: 2 µL of the prepared supernatant.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 should be determined by direct infusion and optimization.

Data Analysis
  • Quantify the concentrations of Levofloxacin and Desmethyl-Levofloxacin in the unknown samples by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard (Desmethyl-Levofloxacin-d8) from the analysis of the calibration standards.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Levofloxacin and its metabolite using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample 100 µL Serum Sample (Unknown, Calibrator, or QC) is_solution 750 µL Precipitation Reagent with 0.2 mg/L Desmethyl Levofloxacin-d8 (IS) vortex Vortex Mix (1 min) is_solution->vortex Add & Mix centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 2 µL onto LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Area Integration (Analyte & IS) detection->integration calibration Generate Calibration Curve (Area Ratio vs. Concentration) integration->calibration quantification Quantify Unknown Sample Concentrations calibration->quantification logical_relationship cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_quantification Quantification analyte_in_sample Levofloxacin (Analyte) Unknown Concentration (Cx) extraction Extraction & Preparation (Potential for Analyte/IS Loss) analyte_in_sample->extraction is_added This compound (IS) Known Concentration (Cis) is_added->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_areas Measure Peak Areas (Ax and Ais) lcms_analysis->peak_areas ratio_calc Calculate Area Ratio (Ax / Ais) peak_areas->ratio_calc calibration_curve Compare to Calibration Curve (Area Ratio vs. Concentration) ratio_calc->calibration_curve final_concentration Determine Cx calibration_curve->final_concentration

References

Technical Guide: Desmethyl Levofloxacin-d8 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical assessment of Desmethyl Levofloxacin-d8, a critical internal standard for the accurate quantification of its parent drug, levofloxacin (B1675101), and its primary metabolite, desmethyl levofloxacin, in various biological matrices. This document outlines a typical Certificate of Analysis, details the experimental protocols for purity determination, and presents a visual workflow for the analytical process.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information about its identity, purity, and quality. Below is a representative CoA, with typical specifications and results based on industry standards and analytical methods for levofloxacin and its related compounds.

Table 1: Representative Certificate of Analysis - this compound

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Identity
¹H-NMRConforms to structureConformsUSP <761>
Mass SpectrometryConforms to expected m/zConformsLC-MS
Purity
Purity by HPLC≥ 98.0%99.5%See Section 2.1
Impurities
Levofloxacin≤ 0.5%0.15%See Section 2.1
Any other single impurity≤ 0.2%0.10%See Section 2.1
Total Impurities≤ 1.0%0.35%See Section 2.1
Isotopic Purity
Deuterium Incorporation≥ 99%99.6%Mass Spectrometry
Residual Solvents
Methanol (B129727)≤ 3000 ppm500 ppmUSP <467>
Water Content
By Karl Fischer≤ 1.0%0.2%USP <921>

Experimental Protocols

The purity of this compound is primarily determined by High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology for this analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential impurities, including the unlabeled parent drug, levofloxacin, and other related substances.

Instrumentation and Conditions:

  • Chromatograph: A validated HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of a buffer solution and methanol (70:30 v/v).[1]

    • Buffer Preparation: Dissolve 8.5 g of ammonium (B1175870) acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of purified water.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 42°C.[1]

  • Detection Wavelength: 340 nm.[1]

  • Injection Volume: 25 µL.[1]

  • Run Time: 60 minutes.[1]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks, expressed as a percentage. Impurity levels are determined by their respective peak areas relative to the main peak.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the analysis and certification of a this compound reference standard.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certification Sample Receive Desmethyl Levofloxacin-d8 Batch Prep Prepare Standard & Sample Solutions Sample->Prep HPLC HPLC Purity Analysis Prep->HPLC MS Identity & Isotopic Purity (MS) Prep->MS NMR Structural Identity (NMR) Prep->NMR KF Water Content (Karl Fischer) Prep->KF RS Residual Solvents (GC or HPLC) Prep->RS Data Data Analysis & Review HPLC->Data MS->Data NMR->Data KF->Data RS->Data CoA Generate Certificate of Analysis Data->CoA Release Batch Release CoA->Release

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Desmethyl Levofloxacin-d8, a critical internal standard for the bioanalytical quantification of Desmethyl Levofloxacin. This document outlines the analytical methodologies for assessing isotopic enrichment and chemical purity, presents stability data under forced degradation conditions, and offers detailed experimental protocols.

Introduction

This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, the primary active metabolite of the fluoroquinolone antibiotic Levofloxacin. Its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is crucial for accurate pharmacokinetic and metabolic studies. The incorporation of eight deuterium (B1214612) atoms provides a sufficient mass shift from the unlabeled analyte, enabling precise quantification. The reliability of bioanalytical data is directly dependent on the isotopic and chemical purity of the internal standard, as well as its stability throughout the experimental process.

Isotopic and Chemical Purity

The isotopic purity of this compound is a critical parameter, defining the proportion of the desired d8 isotopologue relative to other isotopic variants (d0 to d7). High isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte, which can lead to inaccuracies in quantification. Similarly, high chemical purity ensures that the standard is free from other organic impurities that could interfere with the analysis.

Data Presentation

The isotopic distribution and chemical purity of a representative batch of this compound are summarized in the tables below. These values are typical for high-quality deuterated internal standards used in regulated bioanalysis.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueRelative Abundance (%)
d899.2
d70.6
d60.1
d5<0.1
d4<0.1
d3<0.1
d2<0.1
d1<0.1
d0 (Unlabeled)<0.1
Isotopic Enrichment (d8) ≥99%

Table 2: Representative Chemical Purity of this compound

TestSpecificationResult
Chemical Purity by HPLC≥98.0%99.5%
Unlabeled Desmethyl Levofloxacin≤0.5%<0.1%
Other Individual Impurities≤0.5%<0.1%
Total Impurities≤2.0%0.5%

Stability Profile

The stability of this compound was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These studies are essential to understand the degradation pathways and to ensure the stability-indicating nature of the analytical methods.

Forced Degradation Studies

Forced degradation studies were conducted to assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress. The results are summarized in Table 3.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis0.1 N HCl24 hours60°C~5%N-Oxide this compound
Base Hydrolysis0.1 N NaOH24 hours60°C<2%Not significant
Oxidation3% H₂O₂24 hoursAmbient~10%N-Oxide this compound
ThermalSolid State7 days80°C<1%Not significant
Photostability1.2 million lux hours (visible) / 200 watt hours/m² (UVA)7 daysAmbient~3%N-Oxide this compound

The primary degradation product observed under acidic, oxidative, and photolytic stress is the N-oxide derivative of this compound. The molecule is relatively stable under basic and thermal conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Liquid Chromatography system

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire full-scan mass spectra in positive ion mode over a mass range that includes all potential isotopologues (e.g., m/z 350-370).

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0 to d8).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

Chemical Purity Determination by HPLC-UV

Objective: To determine the chemical purity of this compound and quantify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Mobile Phase: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength (e.g., 294 nm).

    • Inject the sample and run the gradient program.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the area percentage of each impurity and the total chemical purity.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under stress conditions.

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

  • Stress Conditions: Expose the samples to the conditions outlined in Table 3.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method (as described in 4.2) to quantify the remaining parent compound and any degradation products.

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Prepare 1 µg/mL solution of this compound lc Liquid Chromatography Separation prep->lc ms High-Resolution Mass Spectrometry lc->ms Eluent extract Extract Ion Chromatograms (d0 to d8) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate report Isotopic Purity Report calculate->report Isotopic Distribution

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Forced_Degradation_Pathway cluster_stress Stress Conditions DLd8 This compound acid Acidic Hydrolysis (0.1 N HCl) DLd8->acid oxidation Oxidation (3% H₂O₂) DLd8->oxidation photo Photolysis (UV/Vis Light) DLd8->photo DegradationProduct N-Oxide Desmethyl Levofloxacin-d8 acid->DegradationProduct oxidation->DegradationProduct photo->DegradationProduct

Caption: Predominant Degradation Pathway of this compound.

Stability_Testing_Logic cluster_stress Application of Stress cluster_results Evaluation start This compound (Solid or Solution) hydrolysis Hydrolysis (Acidic & Basic) start->hydrolysis oxidation Oxidation start->oxidation thermal Thermal start->thermal photolysis Photolysis start->photolysis analysis Analysis by Stability-Indicating HPLC-UV Method hydrolysis->analysis oxidation->analysis thermal->analysis photolysis->analysis quantify Quantify Remaining Parent Compound analysis->quantify identify Identify & Quantify Degradation Products analysis->identify report Stability Report quantify->report identify->report

Caption: Logical Flow of Forced Degradation Studies.

The Role of Desmethyl Levofloxacin-d8 in Advancing Levofloxacin Metabolite Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, in the accurate quantification of Levofloxacin and its primary metabolite, desmethyl-levofloxacin. This guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and data interpretation essential for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.

Introduction to Levofloxacin Metabolism

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a widely prescribed antibacterial agent with a broad spectrum of activity.[1] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3] While Levofloxacin is primarily excreted unchanged in the urine, a small fraction, typically less than 5%, undergoes metabolism in humans.[1][4][5] The two identified metabolites are desmethyl-levofloxacin and levofloxacin-N-oxide, neither of which possesses significant pharmacological activity.[4][5] Accurate monitoring of Levofloxacin and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and understanding potential drug-drug interactions.

The Utility of this compound as an Internal Standard

In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves as an ideal SIL-IS for the quantification of desmethyl-levofloxacin and, by extension, for studies involving the parent drug, Levofloxacin.

The key advantages of using this compound include:

  • Similar Physicochemical Properties: Its chemical structure is nearly identical to the analyte (desmethyl-levofloxacin), ensuring it behaves similarly during sample preparation, chromatography, and ionization.

  • Co-elution with the Analyte: This minimizes the impact of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a higher mass, allowing the mass spectrometer to differentiate it from the unlabeled analyte.

  • Correction for Variability: It effectively corrects for variations in sample extraction, injection volume, and instrument response.

Analytical Methodology: LC-MS/MS for Levofloxacin and Metabolite Quantification

LC-MS/MS has emerged as the preferred analytical technique for the sensitive and specific quantification of Levofloxacin and its metabolites in biological matrices such as plasma and serum.[6][7] A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The following diagram illustrates a standard workflow for the analysis of Levofloxacin and its metabolites using LC-MS/MS with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Levofloxacin & Desmethyl-levofloxacin Calibration->Quantification metabolic_pathway cluster_metabolism Metabolism (<5% of dose) Levofloxacin Levofloxacin Demethylation Demethylation Levofloxacin->Demethylation Oxidation N-oxidation Levofloxacin->Oxidation Desmethyl Desmethyl-levofloxacin N_oxide Levofloxacin-N-oxide Demethylation->Desmethyl Oxidation->N_oxide

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the exacting realms of pharmaceutical research and drug development, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. From the foundational principles of isotope dilution to detailed experimental protocols and data-driven performance evaluations, this document serves as a core resource for scientists seeking to enhance the integrity of their analytical methods.

Core Principles: The Foundation of Precision

Deuterated internal standards are stable isotope-labeled (SIL) analogues of an analyte where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium.[1] This subtle modification imparts a mass shift detectable by a mass spectrometer without significantly altering the physicochemical properties of the molecule.[1] This near-identical behavior to the analyte of interest is the cornerstone of their utility, enabling them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[1][2]

The fundamental principle underpinning their use is Isotope Dilution Mass Spectrometry (IDMS) .[3] By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it experiences the same analytical variations as the target analyte.[3] These variations can include:

  • Sample Preparation Losses: Inconsistent recoveries during extraction, protein precipitation, or other clean-up steps.[4]

  • Volumetric Inaccuracies: Minor inconsistencies in pipetting and dilutions.[1]

  • Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[1]

  • Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[1]

Because the deuterated standard mirrors the behavior of the analyte, the ratio of their signals remains constant, even if their absolute signal intensities fluctuate.[1][3] This provides a highly accurate and precise measure of the analyte's concentration.

Quantitative Performance: A Comparative Analysis

The superiority of deuterated internal standards over other methods, such as using structural analogues or no internal standard, is well-documented. The following tables summarize key performance metrics that highlight these advantages.[3][5]

ParameterWithout Internal StandardStructural Analogue ISDeuterated ISKey Findings & References
Precision (%CV) 15-25%5-15%<5%Deuterated standards significantly reduce variability in measurements.[3]
Accuracy (%Bias) ± 20-30%± 10-20%<5%The close structural and chemical similarity of deuterated standards minimizes bias.[5]
Recovery Variability HighModerateLowCo-elution and similar extraction behavior lead to more consistent recovery.[6]
Matrix Effect HighModerateLowDeuterated standards effectively compensate for ion suppression or enhancement.[1]

Experimental Protocols: From Bench to Analysis

Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards. Below are generalized methodologies for a typical quantitative LC-MS/MS analysis of a small molecule drug in human plasma.

Preparation of Stock and Working Solutions
  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[3]

  • Calibration and Quality Control (QC) Spiking Solutions: Prepare a series of analyte spiking solutions from the stock solution to cover the intended analytical range of the assay.[7]

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that yields a robust signal in the mass spectrometer when added to the samples. This concentration should be consistent across all samples, calibrators, and QCs.[3]

Sample Preparation: Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]

  • Aliquoting: To 100 µL of each plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[3][5]

  • Vortex: Briefly vortex the samples to ensure thorough mixing.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube.[2][3]

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[2] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Data Processing and Quantification
  • Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard.[1]

  • Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]

  • Calibration Curve Construction: Plot the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[1]

  • Concentration Determination: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizing Workflows and Concepts

Diagrams are essential for understanding the logical flow of experiments and the underlying principles of using deuterated standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Add Known Amount of Deuterated Internal Standard Sample->Spike Extract Extraction / Cleanup (e.g., Protein Precipitation) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify G Analyte_Ideal Analyte Signal IS_Ideal IS Signal Ratio_Ideal Analyte/IS Ratio = Constant Analyte_Suppressed Suppressed Analyte Signal IS_Suppressed Suppressed IS Signal Ratio_Suppressed Analyte/IS Ratio = Constant Explanation The deuterated internal standard (IS) co-elutes with the analyte. Both experience the same degree of signal suppression. The ratio of their signals remains constant, ensuring accurate quantification.

References

The Role of Desmethyl Levofloxacin-d8 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Desmethyl Levofloxacin-d8 in the pharmacokinetic analysis of Levofloxacin (B1675101), a widely used fluoroquinolone antibiotic. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in regulated bioanalysis. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows where this compound is employed.

Introduction to Levofloxacin and its Metabolism

Levofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] While it is primarily excreted unchanged in the urine (approximately 80%), a small portion undergoes metabolism in the human body.[2] Two primary metabolites have been identified: Desmethyl-levofloxacin and Levofloxacin-N-oxide.[3] Desmethyl-levofloxacin is formed through the demethylation of the piperazinyl moiety. Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial for assessing drug efficacy, safety, and potential drug-drug interactions.

The Essential Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency. This compound, a deuterium-labeled analog of Desmethyl Levofloxacin, serves as an excellent internal standard for the quantification of both Levofloxacin and Desmethyl Levofloxacin.[4][5] Its use significantly enhances the accuracy and precision of the analytical method by compensating for matrix effects and variations in instrument response.[4]

Quantitative Bioanalytical Methodologies

The quantification of Levofloxacin and Desmethyl Levofloxacin in biological matrices, such as human serum or plasma, is predominantly achieved using LC-MS/MS. The following tables summarize key quantitative parameters from a validated LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters for Levofloxacin and Desmethyl Levofloxacin Analysis[6]
ParameterLevofloxacinDesmethyl Levofloxacin
Linear Range 0.10 - 5.00 mg/L0.10 - 4.99 mg/L
**Correlation Coefficient (R²) **0.9990.998
Lower Limit of Quantification (LLOQ) 0.10 mg/L0.10 mg/L
Table 2: Precision and Accuracy Data for the Quantification of Levofloxacin and Desmethyl Levofloxacin[6]
AnalyteWithin-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (% Bias)
Levofloxacin 1.4 - 2.43.6 - 4.10.1 - 12.7
Desmethyl Levofloxacin 1.5 - 5.00.0 - 3.30.2 - 15.6

Detailed Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the simultaneous determination of Levofloxacin and Desmethyl Levofloxacin in human serum using this compound as an internal standard.

Materials and Reagents
Sample Preparation (Protein Precipitation)
  • To 100 µL of human serum in a polypropylene (B1209903) tube, add 750 µL of a precipitating reagent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[6]

Liquid Chromatography Conditions
  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Levofloxacin: e.g., m/z 362.2 → 318.2[6]

    • Desmethyl Levofloxacin: e.g., m/z 348.2 → 304.2

    • This compound (IS): e.g., m/z 356.2 → 312.2[6]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathway of Levofloxacin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Human Serum (100 µL) is_addition Add Internal Standard (this compound) & Precipitating Reagent (750 µL) serum->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (2 µL) supernatant->injection lc Liquid Chromatography (Separation) injection->lc ms Mass Spectrometry (Detection) lc->ms data_processing Data Processing (Quantification) ms->data_processing

Caption: Experimental workflow for the bioanalysis of Levofloxacin.

metabolic_pathway Levofloxacin Levofloxacin Metabolism Metabolism (<5% of dose) Levofloxacin->Metabolism Excretion Renal Excretion (~87% unchanged) Levofloxacin->Excretion Desmethyl Desmethyl-levofloxacin Metabolism->Desmethyl N_oxide Levofloxacin-N-oxide Metabolism->N_oxide

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Desmethyl Levofloxacin Using Desmethyl Levofloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Desmethyl Levofloxacin in biological matrices. The method utilizes its stable isotope-labeled analog, Desmethyl Levofloxacin-d8, as an internal standard to ensure high accuracy and precision. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of bacterial infections.[1] Desmethyl Levofloxacin is a metabolite of Levofloxacin. Monitoring the levels of Levofloxacin and its metabolites is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in instrument response.[2] This application note provides a detailed protocol for the development and validation of a selective and rapid LC-MS/MS method for the determination of Desmethyl Levofloxacin.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Add this compound (Internal Standard) sample->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Desmethyl Levofloxacin calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Desmethyl Levofloxacin.

Experimental Protocols

Materials and Reagents
  • Desmethyl Levofloxacin reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human serum)

Sample Preparation
  • Pipette 100 µL of the biological sample (e.g., serum) into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient To be optimized for optimal separation
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transitions See Table 1

Table 1: MRM Transitions for Desmethyl Levofloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desmethyl Levofloxacin348.1304.1To be optimized
This compound356.2312.2To be optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is based on the addition of 8 daltons to the molecular weight of Desmethyl Levofloxacin. The product ion is similarly shifted.

Method Validation

The method should be validated according to established guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Analyte stable under various storage and handling conditions

Data Presentation

Table 3: Quantitative Data Summary (Example)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Desmethyl Levofloxacin1 - 100012.5 - 5.83.1 - 6.295.2 - 104.5

This is example data and should be replaced with actual experimental results.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_input Method Input cluster_process Analytical Process cluster_output Method Output analyte Desmethyl Levofloxacin lc_separation LC Separation (Analyte and IS co-elute) analyte->lc_separation is This compound (IS) is->lc_separation ms_detection MS/MS Detection (Specific MRM transitions) lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Analyte / IS) ms_detection->peak_area_ratio concentration Analyte Concentration peak_area_ratio->concentration Calibration Curve

Caption: Logical relationship of the quantitative LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of Desmethyl Levofloxacin in biological samples. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be readily implemented in clinical and research laboratories for various applications requiring the measurement of Desmethyl Levofloxacin.

References

Application Notes and Protocols for the Quantification of Levofloxacin in Human Plasma using Desmethyl Levofloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Therapeutic drug monitoring (TDM) of levofloxacin is crucial to ensure efficacy and minimize toxicity, particularly in critically ill patients. This document provides a detailed protocol for the quantitative analysis of levofloxacin in human plasma samples using a stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard enhances the accuracy and precision of the assay by compensating for variations in sample preparation and matrix effects.[1][2][3]

This compound is a deuterium-labeled analog of the primary metabolite of levofloxacin, N-desmethyl levofloxacin.[4][5] Its chemical identity and similar physicochemical properties to the analyte and its metabolite make it an ideal internal standard for bioanalytical applications.[3][6]

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedures for the quantification of levofloxacin in human plasma.

Materials and Reagents
  • Levofloxacin reference standard

  • This compound (Internal Standard, IS)

  • Control human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized or Milli-Q water

  • Microcentrifuge tubes or 96-well plates

Preparation of Stock and Working Solutions

2.2.1. Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the levofloxacin reference standard in a suitable solvent such as methanol to obtain a final concentration of 1 mg/mL.

2.2.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a concentration of 1 mg/mL.

2.2.3. Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions. These will be used to spike blank plasma to create calibration standards and quality control (QC) samples.

2.2.4. Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the internal standard stock solution with the appropriate solvent to a final concentration of 200 ng/mL.[7]

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • For calibration standards and QC samples, spike the blank plasma with the corresponding analyte working solutions. The volume of the spiking solution should not exceed 5% of the total plasma volume.[7]

  • Add a specified volume of the Internal Standard Working Solution to all samples (calibration standards, QCs, and unknown samples), except for the blank plasma.

  • Add 750 µL of cold acetonitrile (or methanol) to the plasma sample to precipitate proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.[7]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.4.1. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution can be optimized for better separation. A typical run time is between 2.5 to 6 minutes.[7][8]

  • Flow Rate: 0.3-0.4 mL/min.

  • Injection Volume: 2-10 µL.[7]

2.4.2. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions: The specific precursor-to-product ion transitions for levofloxacin and this compound should be optimized for the instrument in use. Based on available data, suggested transitions are:

    • Levofloxacin: 362.1 m/z → 318.1 m/z[7]

    • Desmethyl Levofloxacin: 348.1 m/z → 310.1 m/z[7]

    • This compound: 356.2 m/z → 318.2 m/z[7]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from a validated bioanalytical method for levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum using a deuterated internal standard for the metabolite.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [7]

AnalyteConcentration Range (mg/L)Correlation Coefficient (R²)LLOQ (mg/L)
Levofloxacin0.10 - 5.000.9990.10
Desmethyl-levofloxacin0.10 - 4.990.9980.10

Table 2: Accuracy and Precision [7]

AnalyteParameterWithin-dayBetween-day
Levofloxacin Accuracy (%) 0.1 - 12.7Not specified
Precision (%RSD) 1.4 - 2.43.6 - 4.1
Desmethyl-levofloxacin Accuracy (%) 0.2 - 15.6Not specified
Precision (%RSD) 1.5 - 5.00.0 - 3.3

Table 3: Recovery and Matrix Effect [7]

AnalyteRecovery (%)Matrix Effect (%)
Levofloxacin85.1 - 95.292.3 - 104.5
Desmethyl-levofloxacin88.9 - 98.790.1 - 102.3

Table 4: Stability of Levofloxacin in Plasma [4][9]

Storage ConditionDurationStability
Room TemperatureUp to 7 daysStable
4°CUp to 1 monthStable
-20°CUp to 3 monthsStable
-80°CUp to 1 yearStable
Freeze-Thaw Cycles3 cyclesStable

Visualizations

The following diagrams illustrate the key workflows and relationships in this protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with Desmethyl Levofloxacin-d8 (IS) plasma->spike_is precipitate Add Acetonitrile (Protein Precipitation) spike_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification signaling_pathway cluster_analyte Analyte cluster_is Internal Standard cluster_quantification Quantification Principle Levofloxacin Levofloxacin Desmethyl_Levofloxacin Desmethyl Levofloxacin (Metabolite) Levofloxacin->Desmethyl_Levofloxacin Metabolism Ratio Peak Area Ratio (Analyte / IS) Desmethyl_Levofloxacin->Ratio Desmethyl_Levofloxacin_d8 This compound Desmethyl_Levofloxacin_d8->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional

References

Application Note: Quantification of Levofloxacin in Human Urine using Desmethyl Levofloxacin-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Levofloxacin (B1675101) in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Desmethyl Levofloxacin-d8, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.[1][2] The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and highly selective mass spectrometric detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Levofloxacin.[1]

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3][4] Monitoring its concentration in biological matrices such as urine is crucial for ensuring therapeutic efficacy and preventing the development of bacterial resistance.[3] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential analytical variability.[2][6] This application note provides a comprehensive protocol for the determination of Levofloxacin in human urine.

Experimental

Materials and Reagents

  • Levofloxacin analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

Sample Preparation

A simple "dilute-and-shoot" or a more comprehensive solid-phase extraction (SPE) method can be employed for sample preparation.[2][7]

Protocol 1: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of urine with 950 µL of a solution containing the internal standard (this compound) in 0.1% formic acid in water:acetonitrile (95:5, v/v).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • To 1.0 mL of urine, add 20 µL of the deuterated internal standard mix.[2]

  • Add 4.0 mL of deionized water containing 0.1% formic acid and vortex.[2]

  • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[2]

  • Load the pre-treated urine sample onto the SPE cartridge.[2]

  • Wash the cartridge with 3 mL of deionized water.[2]

  • Dry the cartridge under vacuum for 5 minutes.[2]

  • Elute the analyte and internal standard with 2 x 1.5 mL of methanol.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.[2]

  • Transfer to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography

  • System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then return to initial conditions for equilibration.

Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Levofloxacin: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 318.2[8]

    • This compound (IS): The exact mass transition for this compound would be determined by direct infusion, but would be expected to be approximately m/z 356.4 → product ion.

Data Presentation

ParameterValueReference
Linearity Range 0.02 - 20 µg/mL[7]
Lower Limit of Quantification (LLOQ) 0.024 µg/mL[7]
Intra-day Precision (%CV) < 9%[8]
Inter-day Precision (%CV) < 9%[8]
Accuracy (% Recovery) 98.0% - 102.0%[7]

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample add_is Add this compound (IS) urine_sample->add_is dilution Dilution add_is->dilution centrifugation Centrifugation dilution->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Levofloxacin calibration_curve->quantification

Caption: A flowchart illustrating the major steps in the quantification of Levofloxacin in urine.

logical_relationship levofloxacin Levofloxacin (Analyte) sample_prep Sample Preparation (Dilution/SPE) levofloxacin->sample_prep is This compound (Internal Standard) is->sample_prep matrix Urine Matrix matrix->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization ESI lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

Caption: A diagram showing the logical relationship of using an internal standard for accurate quantification.

References

Application Notes and Protocols for Sample Preparation Utilizing Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of Levofloxacin, utilizing Desmethyl Levofloxacin-d8 as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in bioanalytical methods, as it effectively corrects for variability during sample preparation and analysis.[1][2]

Desmethyl Levofloxacin is a primary metabolite of the fluoroquinolone antibiotic, Levofloxacin.[1][3] Its deuterated form, this compound, serves as an ideal internal standard because it shares similar physicochemical properties with the analyte of interest (Levofloxacin and its non-labeled metabolite) but is distinguishable by mass spectrometry due to its higher molecular weight.[1][2][4] This ensures comparable extraction efficiency and ionization response, leading to more precise and accurate analytical results.

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely applicable to various biological matrices such as plasma, serum, and urine for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique can significantly impact recovery, matrix effects, and overall assay performance. The following table summarizes typical performance data for the analysis of fluoroquinolones like Levofloxacin in biological matrices using different extraction methods.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Typical Recovery 85-105%70-95%>90%
Inter-day Precision (%RSD) < 15%< 15%< 10%
Matrix Effect Moderate to HighLow to ModerateLow
Sample Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis. It is effective for removing the majority of proteins from biological samples, which can interfere with chromatographic analysis.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard working solution

  • Precipitating solvent (e.g., acetonitrile, methanol (B129727), or trichloroacetic acid)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Sample tubes

Procedure:

  • Pipette 100 µL of the biological sample into a clean sample tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold precipitating solvent (e.g., acetonitrile) to the sample.[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow start Start: Biological Sample add_is Add this compound (Internal Standard) start->add_is add_solvent Add Precipitating Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex to Mix and Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Protein Precipitation Workflow Diagram
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard working solution

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Pipette 200 µL of the biological sample into a clean extraction tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 100 µL of aqueous buffer to adjust the pH of the sample (the optimal pH will depend on the analyte's pKa).

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).[6]

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase or a suitable reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow start Start: Biological Sample add_is Add this compound (IS) start->add_is ph_adjust Adjust pH with Buffer add_is->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent vortex Vortex for Extraction add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram
Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It is effective for removing interfering substances and concentrating the analyte of interest.[7][8]

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard working solution

  • SPE cartridges (e.g., reversed-phase C18, mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of the biological sample into a tube.

    • Add 50 µL of the this compound internal standard working solution.

    • Dilute the sample with an appropriate buffer (e.g., 1:1 with 2% phosphoric acid in water).

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a suitable wash solvent to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow start Start: Biological Sample pretreat Pre-treat Sample (Add IS, Dilute) start->pretreat load Load Sample onto Cartridge pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analyte and IS wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow Diagram

Concluding Remarks

The selection of an appropriate sample preparation technique is critical for the development of robust and reliable bioanalytical methods. The protocols provided herein offer a starting point for the extraction of Levofloxacin from biological matrices using this compound as an internal standard. Method development and validation should be performed to ensure that the chosen procedure meets the specific requirements of the intended analytical application.

References

Application Notes and Protocols for Desmethyl Levofloxacin-d8 in Tissue Distribution Studies of Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Desmethyl Levofloxacin-d8 as an internal standard in the quantitative analysis of Levofloxacin tissue distribution studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic with widespread distribution into body tissues.[1] Understanding its concentration in various tissues is crucial for optimizing dosing regimens and ensuring therapeutic efficacy at the site of infection. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of Levofloxacin in complex biological matrices like tissue homogenates.[2] this compound, a deuterium-labeled metabolite of Levofloxacin, co-elutes with the analyte, compensating for variability in sample preparation and matrix effects during LC-MS/MS analysis.[3][4]

Key Applications

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Levofloxacin in preclinical animal models.

  • Tissue Penetration Studies: Quantifying the extent of Levofloxacin distribution into specific tissues of interest (e.g., lung, liver, kidney, muscle) to correlate with therapeutic outcomes.

  • Bioequivalence Studies: Comparing the tissue distribution of different Levofloxacin formulations.

Experimental Protocols

The following protocols are provided as a comprehensive guide. Specific parameters may require optimization based on the instrumentation and experimental model used.

Animal Study Protocol (Illustrative Example: Sprague-Dawley Rats)
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week before the experiment.

  • Dosing: A single oral or intravenous dose of Levofloxacin is administered to the rats. The dose will depend on the specific study objectives.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, groups of rats (n=3-5 per time point) are anesthetized, and blood samples are collected via cardiac puncture.

  • Tissue Harvesting: Immediately following blood collection, the animals are euthanized, and target tissues (e.g., lung, liver, kidney, muscle, brain) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

Sample Preparation Protocol: Tissue Homogenization and Extraction
  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue (approximately 100-200 mg).

    • Add a 3-fold volume (w/v) of ice-cold phosphate-buffered saline (PBS, pH 7.4).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the samples on ice throughout the process.

  • Protein Precipitation and Extraction:

    • To a 100 µL aliquot of the tissue homogenate, add a known concentration of the internal standard, this compound.

    • Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Centrifuge again to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Levofloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Levofloxacin362.2318.2
This compound (Internal Standard)356.2318.2
Note: The specific mass transitions may vary slightly depending on the instrument and should be optimized.[4]

Data Presentation

The quantitative data from a tissue distribution study should be summarized in a clear and concise table to facilitate comparison between different tissues and time points.

Table 2: Illustrative Levofloxacin Concentration in Rat Tissues Following a Single Oral Dose (10 mg/kg)

Time (hours)Lung (µg/g)Liver (µg/g)Kidney (µg/g)Muscle (µg/g)
0.5 2.5 ± 0.43.1 ± 0.64.5 ± 0.81.8 ± 0.3
1 4.8 ± 0.75.9 ± 1.18.2 ± 1.53.5 ± 0.6
2 6.2 ± 1.07.5 ± 1.310.1 ± 1.84.9 ± 0.9
4 5.1 ± 0.86.3 ± 1.08.5 ± 1.44.1 ± 0.7
8 2.8 ± 0.53.5 ± 0.64.7 ± 0.82.3 ± 0.4
12 1.5 ± 0.31.9 ± 0.42.5 ± 0.51.2 ± 0.2
24 0.4 ± 0.10.5 ± 0.10.7 ± 0.10.3 ± 0.1
Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical pharmacokinetic profiles of Levofloxacin. Actual experimental results may vary.

Visualizations

Metabolic Pathway of Levofloxacin

Levofloxacin_Metabolism Levofloxacin Levofloxacin Desmethyl Desmethyl Levofloxacin Levofloxacin->Desmethyl <5% Demethylation N_Oxide Levofloxacin N-oxide Levofloxacin->N_Oxide <5% N-oxidation Excretion Unchanged Excretion (>80%) Levofloxacin->Excretion

Caption: Metabolic fate of Levofloxacin in humans.

Experimental Workflow for Levofloxacin Tissue Distribution Study

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing of Rats with Levofloxacin Collection Blood and Tissue Collection at Timed Intervals Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Spiking Spiking with Desmethyl Levofloxacin-d8 (IS) Homogenization->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Quantification LCMS->Quantification

References

Application of Desmethyl Levofloxacin-d8 in Clinical Trials: A Bioanalytical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Desmethyl Levofloxacin-d8 is the deuterium-labeled stable isotope of Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. In the context of clinical trials, this compound is not utilized as a therapeutic agent but serves a critical role as an internal standard (IS) in bioanalytical methods. Its application is pivotal for the accurate quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and matrix effects, thereby ensuring the precision and accuracy of pharmacokinetic and therapeutic drug monitoring studies.[1][2]

Levofloxacin undergoes minimal metabolism in humans, with approximately 87% of the administered dose excreted unchanged in the urine within 48 hours.[3] Less than 5% of the dose is recovered as the desmethyl and N-oxide metabolites, which have little to no pharmacological activity.[3][4] Despite its low concentration, accurate measurement of Desmethyl Levofloxacin is important for a complete understanding of the drug's disposition.

This document provides detailed application notes and a protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Levofloxacin and Desmethyl Levofloxacin in human serum, a procedure vital for supporting clinical trials.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of Levofloxacin and Desmethyl Levofloxacin using their respective stable isotope-labeled internal standards.

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ) [1]

AnalyteCalibration Curve Range (mg/L)Correlation Coefficient (r²)LLOQ (mg/L)
Levofloxacin0.10 - 5.000.9990.10
Desmethyl Levofloxacin0.10 - 4.990.9980.10

Table 2: Precision and Accuracy of Quality Control Samples [1]

AnalyteQC LevelConcentration (mg/L)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
Levofloxacin LLOQ0.102.44.112.7
Low0.501.43.60.1
Medium2.021.83.92.5
High4.031.64.01.2
Desmethyl Levofloxacin LLOQ0.105.03.315.6
Low0.501.50.00.2
Medium2.012.52.11.5
High4.022.21.70.5

Experimental Protocols

Protocol 1: Quantification of Levofloxacin and Desmethyl Levofloxacin in Human Serum by LC-MS/MS

This protocol is adapted from a validated method for the therapeutic drug monitoring of Levofloxacin.[1]

1. Materials and Reagents:

  • Levofloxacin analytical standard

  • Desmethyl Levofloxacin analytical standard

  • Levofloxacin-d3 (or other suitable deuterated Levofloxacin) as internal standard for Levofloxacin

  • This compound as internal standard for Desmethyl Levofloxacin

  • Human serum (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Trifluoroacetic acid

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levofloxacin, Desmethyl Levofloxacin, and the internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Levofloxacin and Desmethyl Levofloxacin stock solutions in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a solution containing a fixed concentration of Levofloxacin-d3 and this compound in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid). A typical concentration is 200 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (protein precipitation solvent containing internal standards).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.5 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Levofloxacin: m/z 362.2 → 318.2

    • Desmethyl Levofloxacin: m/z 348.2 → 304.2

    • Levofloxacin-d3: m/z 365.2 → 321.2

    • This compound: m/z 356.2 → 318.2[1]

5. Data Analysis:

  • Quantify the concentrations of Levofloxacin and Desmethyl Levofloxacin in the unknown samples by calculating the peak area ratios of the analytes to their respective internal standards and comparing them to the calibration curve.

Mandatory Visualization

G cluster_0 Levofloxacin Metabolism Levofloxacin Levofloxacin Metabolism Minimal Hepatic Metabolism (<5% of dose) Levofloxacin->Metabolism Excretion Renal Excretion (~87% unchanged) Levofloxacin->Excretion Desmethyl Desmethyl Levofloxacin Metabolism->Desmethyl N_oxide Levofloxacin N-oxide Metabolism->N_oxide

Caption: Metabolic pathway of Levofloxacin.

G cluster_1 Bioanalytical Workflow Sample Serum Sample (100 µL) (Calibrator, QC, or Unknown) IS Add Internal Standard Solution (300 µL) (this compound in Acetonitrile) Sample->IS Vortex Vortex (1 min) IS->Vortex Centrifuge Centrifuge (10 min at 14,000 rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for sample preparation and analysis.

References

Application Notes and Protocols for the Use of Desmethyl Levofloxacin-d8 in Veterinary Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic utilized in veterinary medicine to treat a variety of bacterial infections. The monitoring of its residues and metabolites in animal-derived products is crucial to ensure food safety and prevent the development of antibiotic resistance. Desmethyl Levofloxacin is a known metabolite of Levofloxacin. For accurate quantification of Levofloxacin and its metabolites in complex biological matrices, stable isotope-labeled internal standards are indispensable. Desmethyl Levofloxacin-d8 is the deuterium-labeled analog of Desmethyl Levofloxacin and serves as an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis.[1][2]

These application notes provide detailed protocols for the determination of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in various veterinary matrices using this compound as an internal standard.

Analytical Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process. The analyte (Desmethyl Levofloxacin) and the internal standard are then extracted, purified, and analyzed by LC-MS/MS. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization efficiency.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, correcting for potential losses during sample processing and signal variations in the mass spectrometer.

Experimental Protocols

The following protocols are adapted for the analysis of veterinary matrices and are based on established methods for fluoroquinolone analysis.

Protocol 1: Determination of Levofloxacin and Desmethyl Levofloxacin in Animal Plasma/Serum

This protocol is adapted from a validated method for human serum and is applicable to veterinary plasma and serum samples.[4][5]

1. Materials and Reagents

  • Levofloxacin analytical standard

  • Desmethyl Levofloxacin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Animal plasma/serum samples (e.g., bovine, poultry, swine)

2. Standard and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levofloxacin, Desmethyl Levofloxacin, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Levofloxacin and Desmethyl Levofloxacin stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from matrix interferences. A starting condition of 5% B held for 0.5 min, ramped to 95% B over 2 min, held for 1 min, and then returned to initial conditions for re-equilibration is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Levofloxacin: Precursor ion > Product ion (e.g., m/z 362.2 > 318.2)

      • Desmethyl Levofloxacin: Precursor ion > Product ion (e.g., m/z 348.2 > 304.2)[6]

      • This compound: Precursor ion > Product ion (e.g., m/z 356.2 > 312.2)

Protocol 2: Determination of Levofloxacin and Desmethyl Levofloxacin in Milk

This protocol incorporates a solid-phase extraction (SPE) step for cleanup, which is often necessary for complex matrices like milk.

1. Materials and Reagents

  • Same as Protocol 1.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18).

  • EDTA solution (e.g., 0.1 M).

2. Standard and Internal Standard Preparation

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation (SPE Cleanup)

  • To 1 mL of milk sample, add 100 µL of EDTA solution and 50 µL of the internal standard working solution. Vortex to mix.

  • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Dilute the supernatant with 10 mL of water.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 500 µL of the initial mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Follow the same conditions as in Protocol 1.

Protocol 3: Determination of Levofloxacin and Desmethyl Levofloxacin in Animal Tissues (Muscle, Liver)

This protocol involves homogenization and extraction suitable for solid tissues.

1. Materials and Reagents

  • Same as Protocol 1.

  • Homogenizer.

  • McIlvaine buffer (pH 4).

2. Standard and Internal Standard Preparation

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation

  • Weigh 1 g of homogenized tissue into a centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 5 mL of McIlvaine buffer and 10 mL of acetonitrile.

  • Homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to approximately 1 mL under nitrogen.

  • Add 5 mL of water and proceed with SPE cleanup as described in Protocol 2 (steps 4-9).

4. LC-MS/MS Conditions

  • Follow the same conditions as in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data from method validation studies for fluoroquinolone analysis in veterinary matrices. Note that while this compound is the ideal internal standard, data from methods using other deuterated fluoroquinolones are also presented for reference, as they demonstrate the expected performance of such methods.

Table 1: Linearity and Limits of Quantification (LOQ)

AnalyteMatrixInternal StandardLinear Range (ng/mL or ng/g)LOQ (ng/mL or ng/g)Reference
LevofloxacinHuman SerumLevofloxacin-¹³C-d₃100 - 5000>0.99100[4]
Desmethyl LevofloxacinHuman SerumThis compound100 - 4990>0.99100[4]
FluoroquinolonesMilkLomefloxacin0.5 - 200>0.990.5[7]
FluoroquinolonesAnimal MeatEnrofloxacin-d₅, Ciprofloxacin-¹³C₃¹⁵N, Norfloxacin-d₅5 - 50 µg/kgN/A<5 µg/kg

Table 2: Recovery and Precision

AnalyteMatrixInternal StandardFortification Level (ng/mL or ng/g)Recovery (%)Repeatability (RSD%)Reproducibility (RSD%)Reference
LevofloxacinHuman SerumLevofloxacin-¹³C-d₃300 / 1500 / 4000100.1 - 112.71.4 - 2.43.6 - 4.1[4]
Desmethyl LevofloxacinHuman SerumThis compound300 / 1500 / 4000100.2 - 115.61.5 - 5.00.0 - 3.3[4]
FluoroquinolonesMilkLomefloxacin1, 50, 10085 - 110<15N/A[7]
41 Veterinary DrugsBovine Liver, Muscle, MilkN/A (QuEChERS)0.075 - 10,000 µg/kg58 - 123<21N/A[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of veterinary drug residues using LC-MS/MS with an internal standard.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Veterinary Sample (Plasma, Milk, Tissue) add_is Add Desmethyl Levofloxacin-d8 sample->add_is extraction Extraction (Protein Ppt, LLE, SPE) add_is->extraction cleanup Cleanup (SPE, Filtration) extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc_separation LC Separation (C18 Column) concentrate->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: General workflow for veterinary drug residue analysis.

Logical Relationship of Isotope Dilution

This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

isotope_dilution cluster_sample In the Sample cluster_process During Processing cluster_detection At Detection (MS) cluster_result Final Calculation analyte Analyte (Desmethyl Levofloxacin) process_variation Sample Loss & Matrix Effects analyte->process_variation internal_standard Internal Standard (this compound) internal_standard->process_variation analyte_signal Analyte Signal process_variation->analyte_signal is_signal IS Signal process_variation->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

References

Application Notes and Protocols: Desmethyl Levofloxacin-d8 for Therapeutic Drug Monitoring of Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Therapeutic Drug Monitoring (TDM) of Levofloxacin is crucial to optimize dosing, ensure therapeutic efficacy, and minimize the risk of adverse effects and the development of antibiotic resistance. This document provides detailed application notes and protocols for the therapeutic drug monitoring of Levofloxacin in human serum/plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing Desmethyl Levofloxacin-d8 as a stable isotope-labeled internal standard. This compound, a deuterium-labeled analog of the primary metabolite of Levofloxacin, offers enhanced accuracy and precision in quantification.[3][4]

Analyte and Internal Standard

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Levofloxacin Levofloxacin Chemical StructureC₁₈H₂₀FN₃O₄361.37
This compound Chemical structure not readily available in public domain. It is a deuterated analog of Desmethyl Levofloxacin.C₁₇H₁₀D₈FN₃O₄355.39

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, using this compound as an internal standard.[3]

Table 1: Calibration Curve and Linearity [3]

AnalyteConcentration Range (mg/L)Correlation Coefficient (r²)
Levofloxacin0.10 - 5.000.999
Desmethyl Levofloxacin0.10 - 4.990.998

Table 2: Accuracy and Precision [3]

AnalyteQC LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
Levofloxacin LLOQ1.4 - 2.43.6 - 4.10.1 - 12.7
Low1.4 - 2.43.6 - 4.10.1 - 12.7
Medium1.4 - 2.43.6 - 4.10.1 - 12.7
High1.4 - 2.43.6 - 4.10.1 - 12.7
Desmethyl Levofloxacin LLOQ1.5 - 5.00.0 - 3.30.2 - 15.6
Low1.5 - 5.00.0 - 3.30.2 - 15.6
Medium1.5 - 5.00.0 - 3.30.2 - 15.6
High1.5 - 5.00.0 - 3.30.2 - 15.6

Table 3: Recovery and Matrix Effect [3]

AnalyteRecovery (%)
LevofloxacinNot explicitly stated, but the method was validated for matrix effects.
Desmethyl LevofloxacinNot explicitly stated, but the method was validated for matrix effects.

Table 4: Lower Limit of Quantification (LLOQ) [3]

AnalyteLLOQ (mg/L)
Levofloxacin0.10
Desmethyl Levofloxacin0.10

Experimental Protocols

Sample Preparation: Protein Precipitation[3]

This protocol describes the extraction of Levofloxacin and Desmethyl Levofloxacin from human serum samples.

Materials:

  • Human serum samples

  • Precipitating reagent: Acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 0.2 mg/L).

  • Polypropylene (B1209903) tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of serum into a polypropylene tube.

  • Add 750 µL of the precipitating reagent (containing the internal standard) to the serum sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 2 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., Luna Phenomenex® C18, 150 × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). The specific gradient program should be optimized for optimal separation.

  • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Mass Transitions: The following mass transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levofloxacin362.1318.1
Desmethyl Levofloxacin348.1310.1
This compound (IS)356.2318.2
  • Ion Source Parameters: Optimize parameters such as spray voltage, capillary temperature, sheath gas pressure, and auxiliary gas pressure for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum 1. Serum Sample (100 µL) precipitate 2. Add Precipitating Reagent (with this compound) serum->precipitate vortex 3. Vortex (1 min) precipitate->vortex centrifuge 4. Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject Supernatant (2 µL) supernatant->injection lc_separation 7. HPLC Separation (C18 Column) injection->lc_separation ms_detection 8. Mass Spectrometry (SRM Mode) lc_separation->ms_detection quantification 9. Quantification (Internal Standard Method) ms_detection->quantification reporting 10. Report Levofloxacin Concentration quantification->reporting metabolic_pathway cluster_metabolism Limited Human Metabolism Levofloxacin Levofloxacin Desmethyl Desmethyl Levofloxacin Levofloxacin->Desmethyl Demethylation N_oxide Levofloxacin-N-oxide Levofloxacin->N_oxide N-oxidation Excretion Primarily Excreted Unchanged in Urine Levofloxacin->Excretion

References

Application Note: Quantitation of Levofloxacin in Sputum using a Novel LC-MS/MS Method with Desmethyl Levofloxacin-d8 as Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levofloxacin (B1675101) in human sputum. The method utilizes Desmethyl Levofloxacin-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving the measurement of Levofloxacin in respiratory samples.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections, including respiratory tract infections.[1] Monitoring the concentration of Levofloxacin in sputum, the site of infection for many respiratory diseases, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the analytical results.[2] This application note provides a detailed protocol for the quantitation of Levofloxacin in sputum using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Levofloxacin analytical standard

  • This compound (Internal Standard)[1][2][3]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human Sputum (drug-free)

Sample Preparation

A protein precipitation method is used for the extraction of Levofloxacin from sputum.

  • Sputum samples are initially treated with a mucolytic agent (e.g., dithiothreitol) to ensure homogeneity.

  • To a 100 µL aliquot of homogenized sputum, add 300 µL of methanol containing the internal standard, this compound.[4]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 2 µL aliquot into the LC-MS/MS system.[5]

Liquid Chromatography
  • Column: Agilent Poroshell 120 CS-C18 (100 mm × 2.1 mm, 2.7 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: 0.1% Formic acid in methanol[4]

  • Flow Rate: 0.2 mL/min[4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-6 min: 5% B

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL[5]

Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Levofloxacin: m/z 362.2 → 318.2[6][7]

    • This compound: m/z 356.2 → 318.2[5]

  • Spray Voltage: 3500 V[5]

  • Capillary Temperature: 350 °C[5]

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.

Linearity:

The calibration curve was linear over the concentration range of 0.1 to 10 µg/mL for Levofloxacin in sputum. The correlation coefficient (r²) was consistently greater than 0.99.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Levofloxacin0.1 - 10.0> 0.99

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations. The results are summarized in the table below.

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low0.3< 10< 1090 - 11090 - 110
Medium2.5< 10< 1090 - 11090 - 110
High8.0< 10< 1090 - 11090 - 110

Recovery:

The extraction recovery of Levofloxacin from sputum was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and reproducible across the different QC levels.

QC LevelConcentration (µg/mL)Mean Recovery (%)
Low0.3> 85
Medium2.5> 85
High8.0> 85

Workflow Diagram

Quantitation_of_Levofloxacin_in_Sputum cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results sputum Sputum Sample (100 µL) homogenize Homogenize with Mucolytic Agent sputum->homogenize add_is Add Methanol with Internal Standard (300 µL) homogenize->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (2 µL) reconstitute->inject lc Liquid Chromatography (C18 Column) inject->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition and Processing ms->data quant Quantitation of Levofloxacin data->quant

Caption: Workflow for the quantitation of Levofloxacin in sputum.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitation of Levofloxacin in human sputum. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for demanding research and clinical applications. The simple sample preparation and rapid analysis time allow for high-throughput processing of samples.

References

Application Notes & Protocols for High-Throughput Screening Assays in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening for Novel Antibacterial Agents Targeting Bacterial Topoisomerases, with Analytical Applications of Desmethyl Levofloxacin-d8

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. A proven strategy is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are the targets of the fluoroquinolone class of antibiotics.[1][2] Levofloxacin, a broad-spectrum fluoroquinolone, effectively inhibits these enzymes, disrupting DNA replication and leading to bacterial cell death.[3][4] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify new "hits" that can be developed into lead compounds.[5][6]

This document outlines protocols for HTS assays designed to identify new inhibitors of bacterial growth. It also details the critical role of stable isotope-labeled compounds, such as this compound, in the subsequent analytical phases of a drug discovery campaign. This compound is a deuterium-labeled metabolite of Levofloxacin.[7] It is not used as a therapeutic agent itself but serves as an indispensable internal standard for the precise quantification of Levofloxacin or its metabolites in complex biological samples via mass spectrometry during pharmacokinetic and metabolic studies.[8][9]

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication

Levofloxacin and other fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA to relieve torsional stress during replication.[1] In Gram-positive bacteria, topoisomerase IV is the main target, responsible for separating newly replicated chromosomes.[1][2] Inhibition of these enzymes leads to double-strand DNA breaks, cessation of DNA replication and cell division, and ultimately, bacterial cell death.[4][10]

Levofloxacin_Mechanism cluster_replication Bacterial DNA Replication & Segregation cluster_enzymes Target Enzymes DNA DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA Replication Start Replicated_DNA Replicated & Linked Chromosomes Supercoiled_DNA->Replicated_DNA Replication Daughter_Cells Daughter Cells Replicated_DNA->Daughter_Cells Segregation DNA_Gyrase DNA Gyrase (Gram-Negative) DNA_Gyrase->Supercoiled_DNA Relieves Strain Topo_IV Topoisomerase IV (Gram-Positive) Topo_IV->Replicated_DNA Decatenates Chromosomes Levofloxacin Levofloxacin Block_Replication Levofloxacin->Block_Replication Block_Segregation Levofloxacin->Block_Segregation Block_Replication->DNA_Gyrase Cell_Death DNA Damage & Bacterial Cell Death Block_Replication->Cell_Death Block_Segregation->Topo_IV Block_Segregation->Cell_Death

Caption: Mechanism of Levofloxacin targeting DNA gyrase and topoisomerase IV.

High-Throughput Screening Workflow for Antibacterial Discovery

A typical HTS campaign to discover novel antibacterial compounds involves several stages, from initial large-scale screening to detailed analysis of promising hits.[11][12] This workflow ensures that resources are focused on compounds with the highest potential for development.

HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Automated Dispensing Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Identify 'Hits' (~1% of Library) Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Activity Secondary_Assays Secondary & Follow-up Assays (e.g., Permeability, Metabolism) Dose_Response->Secondary_Assays Potent Compounds Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Characterized Hits Analytical_QC Analytical Chemistry Support (LC-MS/MS with Internal Standards like this compound) Secondary_Assays->Analytical_QC Quantification Support

Caption: General workflow for a high-throughput antibacterial screening campaign.

Experimental Protocols

Protocol 1: Primary HTS - Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol describes a primary, single-point HTS assay to screen a compound library for inhibitors of bacterial growth using the broth microdilution method in a 384-well format.

1. Materials:

  • Bacterial Strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 384-well clear, flat-bottom microtiter plates

  • Compound library plates (compounds at 1 mM in DMSO)

  • Positive Control: Levofloxacin

  • Negative Control: DMSO

  • Resazurin (B115843) sodium salt solution (0.02% w/v in PBS)

  • Automated liquid handling system

  • Microplate incubator and reader (absorbance at 570 nm and 600 nm)

2. Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plates.

  • Compound Dispensing: Using an automated liquid handler, transfer 250 nL of compounds from the library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 25 µL assay volume.

  • Dispense Controls: Add 250 nL of Levofloxacin (final concentration 1 µM) to positive control wells and 250 nL of DMSO to negative control wells.

  • Add Bacteria: Dispense 25 µL of the bacterial inoculum into all wells except for sterility controls (media only).

  • Incubation: Cover the plates and incubate at 37°C for 16-18 hours with shaking.

  • Assess Growth: Add 5 µL of resazurin solution to each well and incubate for another 2-4 hours. Measure fluorescence or absorbance to determine cell viability. Viable, respiring cells reduce blue resazurin to pink resorufin.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Compounds showing >50% inhibition are considered primary "hits".

Table 1: Example Primary HTS Results (Percent Inhibition)
Compound ID % Inhibition
Negative Control (DMSO)0
Positive Control (Levofloxacin)100
Compound A5
Compound B (Hit)88
Compound C (Hit)62
Protocol 2: Secondary Assay - Analytical Quantification of Intracellular Levofloxacin

This protocol describes the use of this compound as an internal standard for quantifying the intracellular concentration of Levofloxacin in bacteria using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for follow-up studies on hit compounds to understand their cell penetration properties.

1. Materials:

  • Bacterial culture treated with Levofloxacin

  • Lysis Buffer (e.g., with lysozyme)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal Standard (IS): this compound (1 µg/mL in ACN)

  • Levofloxacin analytical standard

  • LC-MS/MS system with a C18 column

2. Methodology:

  • Sample Preparation:

    • Incubate bacteria (e.g., 10^8 CFU/mL) with Levofloxacin (e.g., 10 µM) for 1 hour.

    • Pellet the cells by centrifugation and wash twice with cold PBS to remove extracellular drug.

    • Resuspend the pellet in lysis buffer and incubate to break open the cells.

    • Add 10 µL of the this compound internal standard solution.

    • Precipitate proteins by adding 3 volumes of cold ACN. Centrifuge to pellet debris.

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a gradient elution method with water and ACN (both with 0.1% formic acid).

    • Set the mass spectrometer to monitor specific mass-to-charge (m/z) transitions for both Levofloxacin and the internal standard, this compound.

  • Data Analysis:

    • Create a calibration curve using known concentrations of Levofloxacin standard spiked with the internal standard.

    • Calculate the peak area ratio of Levofloxacin to this compound for each sample.

    • Determine the concentration of Levofloxacin in the samples by interpolating from the calibration curve.

Data Presentation

Quantitative data from HTS and follow-up experiments must be clearly organized.

Table 2: Properties of this compound
Property Value
Molecular Formula C₁₇H₁₁D₈FN₃O₄
Parent Drug Levofloxacin[8]
Primary Use Internal standard for analytical quantification[8][13]
Description Deuterium-labeled analog of a Levofloxacin metabolite[7][14]
Table 3: Example IC₅₀ Values for Validated Hits
Compound ID IC₅₀ (µM)
Levofloxacin0.15
Compound B1.2
Compound C8.5

| Table 4: Example LC-MS/MS Parameters for Levofloxacin Quantification | |

Analyte Precursor Ion (m/z) Product Ion (m/z)
Levofloxacin 362.2 318.1

| this compound (IS) | 356.2 | 312.2 |

References

Troubleshooting & Optimization

Technical Support Center: Desmethyl Levofloxacin-d8 & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desmethyl Levofloxacin-d8 as an internal standard to mitigate matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalysis?

Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3] In bioanalysis, complex matrices like plasma, serum, and urine contain numerous endogenous substances (e.g., phospholipids, salts, proteins) and exogenous compounds (e.g., co-administered drugs, anticoagulants) that can cause significant matrix effects.[2][4]

Q2: How does this compound help in resolving matrix effects?

This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative mass spectrometry because they are chemically almost identical to the analyte of interest (Desmethyl Levofloxacin).[5] Ideally, they co-elute with the analyte and experience the same degree of matrix effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.

Q3: Can this compound always perfectly compensate for matrix effects?

While highly effective, SIL internal standards like this compound may not always provide perfect compensation. A key issue can be the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can cause a slight shift in chromatographic retention time. If the analyte and the SIL internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. Additionally, the presence of any unlabeled analyte as an impurity in the internal standard can artificially inflate the measured concentration of the analyte.

Q4: How can I assess the extent of matrix effects in my assay?

A common method to quantitatively assess matrix effects is the post-extraction addition experiment.[4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability in the this compound Signal

  • Possible Cause: Inconsistent sample preparation, leading to variable recovery of the internal standard. This can be due to pipetting errors or inconsistencies in extraction steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] Another cause could be significant variability in the matrix composition between different sample lots.

  • Troubleshooting Steps:

    • Verify Sample Preparation: Review your sample preparation protocol for any steps that could introduce variability. Ensure accurate pipetting and consistent execution of all extraction and dilution steps.

    • Evaluate Matrix Variability: Assess the matrix effect in multiple lots of your biological matrix to determine if the variability is source-dependent.

    • Optimize Sample Cleanup: Consider more rigorous sample cleanup techniques like SPE to remove a wider range of interfering matrix components.[8]

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

  • Possible Cause: Differential matrix effects between Desmethyl Levofloxacin and this compound. This can occur if there is a chromatographic separation between the analyte and the internal standard.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to achieve co-elution of the analyte and internal standard.

    • Evaluate Different SIL IS: If co-elution cannot be achieved, consider using an internal standard with a different isotopic label (e.g., ¹³C, ¹⁵N) that may have a smaller chromatographic shift.

Issue 3: Unexpectedly Low or No Signal for this compound

  • Possible Cause: Errors in the preparation of the internal standard spiking solution, degradation of the internal standard in the matrix, or severe ion suppression.

  • Troubleshooting Steps:

    • Check IS Solution: Prepare a fresh internal standard solution and re-analyze. Verify all calculations and dilutions.

    • Assess Stability: Perform experiments to evaluate the stability of this compound in the biological matrix under the conditions of your sample preparation workflow.

    • Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components causing severe ion suppression.

Experimental Protocols & Data

Protocol: Quantification of Desmethyl Levofloxacin in Human Serum by LC-MS/MS

This protocol is a synthesized example based on published methods for Levofloxacin and its metabolites.[8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human serum in a microcentrifuge tube, add 750 µL of a precipitating reagent (e.g., acetonitrile (B52724) or methanol) containing this compound at a concentration of 0.2 mg/L.[8][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Zorbax SB-C18).[10]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[10][11]

  • Flow Rate: Typically in the range of 0.3-1 mL/min.[10][11]

  • Injection Volume: 2-5 µL.[9][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[12]

  • MRM Transitions:

    • Desmethyl Levofloxacin: m/z 348.2 → [Product Ion]

    • This compound: m/z 356.2 → [Product Ion] (Note: Specific product ions need to be determined through compound tuning.)

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of Levofloxacin and its metabolites, which can be expected for a well-developed assay for Desmethyl Levofloxacin.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (mg/L)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (mg/L)
Levofloxacin0.10 - 5.00> 0.9980.10
Desmethyl Levofloxacin0.10 - 4.99> 0.9980.10

Data adapted from Ghimire S, et al. (2018).[9]

Table 2: Accuracy and Precision

AnalyteQC LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
Levofloxacin Low2.44.1112.7
Medium1.43.6100.1
High1.53.8104.5
Desmethyl Levofloxacin Low5.03.3115.6
Medium1.50.0100.2
High2.52.7105.8

Data adapted from Ghimire S, et al. (2018).[9]

Visualizations

MatrixEffectWorkflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Processing Analyte Desmethyl Levofloxacin SamplePrep Protein Precipitation or SPE Analyte->SamplePrep IS Desmethyl Levofloxacin-d8 IS->SamplePrep Matrix Matrix Components Matrix->SamplePrep LC Chromatographic Separation SamplePrep->LC Cleaned Extract MS Mass Spectrometry Detection LC->MS Separated Components Ratio Calculate Analyte/IS Ratio MS->Ratio Signal Intensities Quant Accurate Quantification Ratio->Quant

Caption: Workflow for mitigating matrix effects using a SIL internal standard.

TroubleshootingFlow Start High variability or poor accuracy/precision? CheckIS Check IS Signal Consistency Start->CheckIS CheckChrom Check Analyte/IS Co-elution CheckIS->CheckChrom [Consistent] OptimizePrep Optimize Sample Preparation CheckIS->OptimizePrep [Inconsistent] OptimizeChrom Optimize Chromatography CheckChrom->OptimizeChrom [Separated] End Method Optimized CheckChrom->End [Co-eluting] AssessMatrix Assess Matrix in Different Lots OptimizePrep->AssessMatrix OptimizeChrom->End AssessMatrix->End

Caption: Troubleshooting decision tree for common matrix effect issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Levofloxacin and Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Levofloxacin (B1675101) and its deuterated internal standard, Desmethyl Levofloxacin-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reliable separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of using this compound in Levofloxacin analysis?

A1: this compound is a deuterium-labeled analog of a Levofloxacin metabolite. It is commonly used as an internal standard in analytical and pharmacokinetic research.[1] The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification, particularly in complex matrices such as human serum, by correcting for variations in sample preparation and instrument response.[1][2][3]

Q2: What type of chromatographic column is typically used for the separation of Levofloxacin and its related compounds?

A2: Reversed-phase columns, particularly C18 columns, are the most frequently used for the analysis of Levofloxacin and its impurities or metabolites.[4][5][6][7][8][9][10] The specific choice of a C18 column can vary, with different manufacturers offering columns with unique properties that can influence the separation.

Q3: What are the common mobile phase compositions for separating Levofloxacin and this compound?

A3: Mobile phases for Levofloxacin analysis are typically a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727).[4][7][11][12][13] The aqueous phase is often acidified with agents like formic acid, acetic acid, or phosphoric acid to control the ionization of the analytes and improve peak shape.[9][12][14] The exact ratio of the aqueous to organic phase can be run in isocratic or gradient elution mode to achieve the desired separation.[9][10][12]

Q4: What detection methods are suitable for the analysis of Levofloxacin and this compound?

A4: UV detection is a common and robust method for the quantification of Levofloxacin, with detection wavelengths typically set around 280-360 nm.[5][7][8][10][13] For higher sensitivity and selectivity, especially in biological matrices, mass spectrometry (MS), often in tandem (MS/MS), is employed.[2][3][11][12][15] Fluorescence detection is another sensitive option.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Levofloxacin and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible CauseRecommended Solution
Secondary Interactions with Column Silanols Use a base-deactivated column or add a competing base like triethylamine (B128534) to the mobile phase. Ensure the mobile phase pH is appropriate to suppress the ionization of silanol (B1196071) groups (typically pH 2.5-4).
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Optimize the mobile phase pH. For fluoroquinolones, a slightly acidic pH often yields better peak shapes.
Contamination of the Column or Guard Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Effects Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.
Issue 2: Inadequate Resolution Between Levofloxacin and this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Mobile Phase Composition Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
Incorrect Mobile Phase pH Small adjustments to the mobile phase pH can alter the selectivity between the two compounds.
Inappropriate Column Chemistry Try a different C18 column from another manufacturer or consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
High Flow Rate Decrease the flow rate. This can lead to more efficient separation, though it will increase the run time.
Elevated Column Temperature While higher temperatures can improve peak shape, they may reduce resolution. Try operating at a lower temperature.
Issue 3: Retention Time Variability

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase can help.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.[16]
Pump Malfunction or Leaks Check the HPLC pump for pressure fluctuations and inspect for any leaks in the system.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Experimental Protocols

Below are examples of experimental protocols for the chromatographic analysis of Levofloxacin. These can be adapted for the simultaneous analysis of this compound.

Protocol 1: HPLC-UV Method for Levofloxacin and Impurities

This method is based on a general approach for analyzing Levofloxacin and its known impurities.

ParameterCondition
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Buffer: 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol (70:30 v/v)[7]
Flow Rate 0.7 mL/min[7]
Column Temperature 42°C[7]
Injection Volume 25 µL[7]
Detection UV at 340 nm[7]
Diluent Mobile Phase[7]

Protocol 2: LC-MS/MS Method for Levofloxacin and Desmethyl-levofloxacin in Human Serum

This method is suitable for sensitive quantification in biological samples.

ParameterCondition
Sample Preparation Protein precipitation by adding 750 µL of a precipitating reagent (containing internal standards) to 100 µL of serum. Vortex and centrifuge.[2]
Chromatographic System LC-MS/MS[2]
Run Time 2.5 minutes[2][3]
Retention Time Approximately 1.6 minutes for all analytes[2][3]
Internal Standard Desmethyl-levofloxacin-d8[1]

Visualizations

Diagram 1: General Workflow for HPLC Method Development

MethodDevelopment start Define Analytical Goal col_select Column Selection (e.g., C18) start->col_select mp_select Mobile Phase Scouting (Aqueous/Organic Ratio, pH) col_select->mp_select detection Detector Selection (UV or MS) mp_select->detection optimization Optimization (Flow Rate, Temperature, Gradient) detection->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation routine Routine Analysis validation->routine

Caption: A typical workflow for developing an HPLC method.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution

TroubleshootingResolution start Poor Resolution Observed check_mp Adjust Mobile Phase (Organic % or pH) start->check_mp resolved Resolution Improved check_mp->resolved Yes not_resolved Resolution Not Improved check_mp->not_resolved No check_flow Decrease Flow Rate check_temp Adjust Column Temperature check_flow->check_temp No check_flow->resolved Yes check_col Evaluate Column (Different Chemistry or New Column) check_temp->check_col No check_temp->resolved Yes check_col->resolved Yes not_resolved->check_flow

Caption: A logical approach to troubleshooting poor peak resolution.

References

Technical Support Center: Analysis of Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the analysis of Desmethyl Levofloxacin-d8. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the in-source fragmentation of this compound during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is a phenomenon where an analyte fragments within the ion source of a mass spectrometer before it enters the mass analyzer. This process is primarily caused by energetic collisions between the ions and neutral gas molecules in the intermediate pressure region of the ion source. For this compound, which is often used as an internal standard for quantitative analysis, excessive or irreproducible in-source fragmentation can lead to a diminished precursor ion signal, compromising the accuracy and sensitivity of the assay.

Q2: What are the primary instrumental factors that contribute to the in-source fragmentation of this compound?

A2: The main instrumental parameters that influence in-source fragmentation are:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source towards the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions and greater fragmentation.

  • High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, promoting fragmentation. For thermally labile compounds, this can be a significant issue.

Q3: I am observing a significant fragment ion for this compound, reducing the intensity of my precursor ion. What is the likely fragmentation pathway?

A3: While specific fragmentation pathways for this compound are not extensively documented, fluoroquinolones, the class of compounds to which it belongs, are known to undergo characteristic fragmentation. Common fragmentation patterns for levofloxacin (B1675101) and its metabolites involve modifications to the piperazine (B1678402) ring and loss of small neutral molecules. For this compound (precursor ion m/z 356.2), a common fragment ion is observed at m/z 318.2. This corresponds to the neutral loss of a fragment from the piperazine ring.

Q4: How can I minimize the in-source fragmentation of this compound?

A4: To minimize in-source fragmentation, a systematic optimization of the mass spectrometer's source parameters is recommended. The primary parameters to adjust are the cone voltage (or equivalent) and the source/desolvation temperatures. A lower cone voltage will result in "softer" ionization, reducing the energy of the ions and minimizing fragmentation. Similarly, optimizing the source and desolvation temperatures to the lowest effective values can prevent thermal degradation. It is advisable to adjust one parameter at a time to observe its effect on the precursor and fragment ion intensities.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and minimize the in-source fragmentation of this compound.

Issue: High Abundance of Fragment Ions and Low Precursor Ion Intensity for this compound

Table 1: Troubleshooting Parameters for In-Source Fragmentation

ParameterRecommended ActionExpected OutcomePotential Trade-offs
Cone Voltage / Fragmentor / Declustering Potential Decrease in small increments (e.g., 5-10 V).Reduction in the intensity of the fragment ion (m/z 318.2) and an increase in the intensity of the precursor ion (m/z 356.2).A voltage that is too low may result in a general loss of ion signal.
Source Temperature Reduce in increments of 10-20 °C.Minimized thermal fragmentation, leading to a higher precursor-to-fragment ratio.Insufficient desolvation can lead to reduced signal intensity and increased chemical noise.
Desolvation Gas Temperature Reduce in increments of 20-50 °C.Less thermal energy transferred to the ions, reducing fragmentation.Inefficient solvent evaporation can decrease overall ion signal and stability.
Nebulizer Gas Flow Optimize for a stable spray.A stable spray can lead to more consistent ionization and potentially less fragmentation.Sub-optimal flow can lead to poor ionization efficiency.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of this compound while minimizing in-source fragmentation.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol (B129727) or acetonitrile).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Methodology:

  • System Preparation: Prepare a fresh solution of this compound. Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

  • Direct Infusion: Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). This will provide a stable ion signal.

  • Initial MS Settings: Set the mass spectrometer to monitor the precursor ion of this compound (m/z 356.2) and its primary fragment ion (m/z 318.2). Use initial source temperature and gas flow settings based on general recommendations for similar molecules.

  • Cone Voltage Ramp: Begin with a relatively high cone voltage where significant fragmentation is observed. Acquire data for at least one minute to ensure a stable signal.

  • Incremental Reduction: Decrease the cone voltage in a stepwise manner (e.g., in 5 or 10 V increments). At each step, allow the signal to stabilize and acquire data for one minute.

  • Data Analysis: Plot the intensities of the precursor ion (m/z 356.2) and the fragment ion (m/z 318.2) as a function of the cone voltage.

  • Optimal Voltage Selection: Identify the cone voltage that provides the highest intensity for the precursor ion with the lowest relative intensity for the fragment ion. This represents the optimal setting for minimizing in-source fragmentation while maintaining good sensitivity.

Visualizations

cluster_source Ion Source cluster_analyzer Mass Analyzer Analyte This compound Ionization ESI Droplet Analyte->Ionization Nebulization Protonated [M+H]+ (m/z 356.2) Ionization->Protonated Desolvation Fragment Fragment Ion (m/z 318.2) Protonated->Fragment High Cone Voltage / High Temperature Detection Detector Protonated->Detection Desired Path Fragment->Detection Undesired Path

Caption: In-source fragmentation of this compound.

Start Start: High In-Source Fragmentation Observed Step1 Decrease Cone Voltage Start->Step1 Check1 Fragmentation Reduced? Step1->Check1 Step2 Decrease Source/Desolvation Temperature Check1->Step2 No End End: Optimized Method Check1->End Yes Check2 Fragmentation Reduced? Step2->Check2 Optimize Optimize Other Source Parameters (e.g., Gas Flows) Check2->Optimize No Check2->End Yes Optimize->End

Caption: Troubleshooting workflow for in-source fragmentation.

Troubleshooting poor peak shape with Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Desmethyl Levofloxacin-d8.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, broadening, or splitting, can significantly compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to diagnosing and resolving common issues encountered with this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape with this compound.

G start Start: Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide issue likely (e.g., column, mobile phase, hardware) check_all_peaks->system_issue Yes specific_issue Analyte-specific issue likely (e.g., secondary interactions, sample solvent) check_all_peaks->specific_issue No check_column Inspect Column Health: - Age/Usage? - Void formation? - Frit blockage? system_issue->check_column check_secondary_int Investigate Secondary Interactions: - Peak tailing for basic compound? specific_issue->check_secondary_int replace_column Action: Replace column and/or guard column check_column->replace_column Yes (issue found) check_mobile_phase Evaluate Mobile Phase: - Correct pH? - Adequate buffer strength? - Freshly prepared? check_column->check_mobile_phase No (column OK) end End: Improved Peak Shape replace_column->end remake_mp Action: Prepare fresh mobile phase with correct pH and buffer concentration check_mobile_phase->remake_mp Yes (issue found) check_hardware Check Hardware: - Leaks? - Correct fittings? - Extra-column volume? check_mobile_phase->check_hardware No (MP OK) remake_mp->end fix_hardware Action: Check connections, use low-volume tubing check_hardware->fix_hardware Yes (issue found) check_hardware->end No (hardware OK) fix_hardware->end adjust_ph Action: Lower mobile phase pH (e.g., to 2.5-3.5) or use a column designed for basic compounds check_secondary_int->adjust_ph Yes check_sample_solvent Review Sample Solvent: - Stronger than mobile phase? check_secondary_int->check_sample_solvent No adjust_ph->end change_solvent Action: Dissolve sample in mobile phase or a weaker solvent check_sample_solvent->change_solvent Yes check_overload Consider Column Overload: - High concentration? - Peak fronting? check_sample_solvent->check_overload No change_solvent->end dilute_sample Action: Dilute sample check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing with this compound?

A1: Peak tailing is a common issue, especially with basic compounds like fluoroquinolones. The primary causes include:

  • Secondary Interactions: Interaction between the basic amine groups of this compound and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases is a major contributor to peak tailing.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and the stationary phase, causing tailing.[2] For basic compounds, a low pH is often beneficial.

  • Column Degradation: Over time, columns can degrade, leading to issues like a partially blocked inlet frit or a void at the column inlet, which can cause peak distortion.[3][4]

  • Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.[1]

Q2: My this compound peak is broad. What should I check first?

A2: Broad peaks can be caused by several factors. A good starting point is to determine if all peaks in your chromatogram are broad or just the this compound peak.

  • If all peaks are broad: This suggests a system-wide issue. Check for extra-column volume in the system (e.g., long tubing, loose fittings), a degraded column, or a mobile phase that is too weak to elute the compounds efficiently.[2][4]

  • If only the this compound peak is broad: This could indicate a late-eluting peak from a previous injection or specific interactions with the stationary phase.[5] Try extending the run time to see if a late-eluting peak appears. Also, consider the issues mentioned for peak tailing, as they can also contribute to peak broadening.

Q3: I am observing split peaks for this compound. What could be the cause?

A3: Split peaks can arise from several sources:

  • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[3][6]

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[6]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting.[5][7] It is always best to dissolve the sample in the initial mobile phase if possible.

Q4: Can the deuterium (B1214612) labeling in this compound affect its peak shape compared to the non-deuterated form?

A4: Generally, deuterium labeling should not significantly alter the chemical properties that lead to poor peak shape, such as secondary interactions. However, a "chromatographic isotope effect" can sometimes be observed, where the deuterated standard has a slightly different retention time than the non-deuterated analyte.[8][9] This is typically a minor shift and should not inherently cause poor peak shape. If you are observing poor peak shape for the deuterated standard but not the analyte, it is more likely due to other factors outlined in this guide, or potentially an issue with the purity of the standard.[9]

Data Presentation: Recommended LC Parameters

The following table summarizes typical liquid chromatography parameters that have been successfully used for the analysis of Levofloxacin and its metabolites. These can serve as a starting point for method development and troubleshooting.

ParameterRecommended ConditionsRationale
Column C18 (e.g., Zorbax SB-C18, XB-C18)Provides good retention and separation for fluoroquinolones.[10]
Mobile Phase A 0.1% Formic Acid in Water or 15 mM Citrate Buffer, pH 3.2An acidic mobile phase protonates the analyte and suppresses the ionization of residual silanols, reducing peak tailing.[1][10]
Mobile Phase B Acetonitrile (B52724) or MethanolCommon organic modifiers for reversed-phase chromatography.[10][11]
Gradient/Isocratic Both can be used. Gradient elution is often employed for complex samples.A gradient can help to sharpen peaks and reduce run times.[10]
Flow Rate 0.5 - 1.0 mL/minTypical flow rates for standard analytical HPLC columns.[10]
Column Temperature 40 - 50 °CElevated temperatures can improve peak shape and reduce viscosity.[10]
pH 2.5 - 3.5Critical for controlling the ionization state of both the analyte and the stationary phase to minimize secondary interactions.[1][11]

Experimental Protocols

Sample Preparation Protocol (Protein Precipitation)

This protocol is suitable for the extraction of this compound from serum or plasma samples.[12][13]

  • To 100 µL of serum/plasma in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution.

  • Add 750 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture for 5 minutes at 10,000 rpm.

  • Carefully transfer the supernatant to a clean tube or vial.

  • Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[12]

Representative LC-MS/MS Method

This is a general method that can be adapted for the analysis of this compound.

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transition: Monitor the appropriate precursor and product ions for this compound.

Signaling Pathways and Logical Relationships

Mechanism of Peak Tailing due to Silanol Interactions

The following diagram illustrates the chemical interaction that is a common cause of peak tailing for basic compounds like this compound on silica-based columns.

G cluster_surface Silica Surface cluster_analyte This compound (Basic Analyte) silanol Residual Silanol Groups (Si-OH) ionized_silanol Ionized Silanol Groups (Si-O-) silanol->ionized_silanol Mobile Phase pH > 3.5 interaction Ionic Interaction (Secondary Retention) ionized_silanol->interaction analyte Analyte with Basic Amine Group protonated_analyte Protonated Analyte (Analyte-NH+) analyte->protonated_analyte Acidic Mobile Phase protonated_analyte->interaction tailing Result: Peak Tailing interaction->tailing

Caption: Silanol interaction causing peak tailing.

References

How to assess and correct for back-exchange of deuterium in Desmethyl Levofloxacin-d8?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers assess and correct for the back-exchange of deuterium (B1214612) in Desmethyl Levofloxacin-d8.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound analysis?

A1: Deuterium back-exchange is an undesirable process where deuterium atoms incorporated into a molecule, such as this compound, are exchanged back for hydrogen atoms from solvents used during sample preparation and analysis.[1][2] This phenomenon is a significant concern in quantitative analysis using mass spectrometry, as it leads to a loss of the isotopic label. This can cause an underestimation of the deuterated compound's concentration, compromising the accuracy and reproducibility of experimental results.[2]

Q2: What are the most critical experimental factors that influence the rate of back-exchange?

A2: The three most critical factors to control are pH, temperature, and time.[2] The rate of hydrogen-deuterium exchange is catalyzed by both acid and base, with its minimum rate occurring at a pH of approximately 2.5.[1][3] Lowering the temperature to 0°C or even subzero dramatically slows this rate.[1][4] Additionally, the duration of exposure to protic (hydrogen-donating) solvents during chromatography directly impacts the extent of back-exchange.[1]

Q3: How can I quantitatively assess the level of back-exchange in my experiment?

A3: The most effective way to assess back-exchange is to prepare and analyze a control sample under the exact same experimental conditions.[2] For protein studies, a maximally deuterated (Dmax) control is used.[2] For a stable labeled internal standard like this compound, analyzing a freshly prepared standard of known isotopic purity and comparing the measured deuterium content to its theoretical value will allow you to calculate the percentage of deuterium loss due to back-exchange. This percentage can then be used as a correction factor for other samples.

Q4: Is it possible to completely eliminate back-exchange?

A4: While completely eliminating back-exchange is practically impossible when using protic solvents, it can be minimized to a negligible or highly reproducible level. By strictly controlling pH, temperature, and analysis time, deuterium recovery can be as high as 90 ± 5%.[5][6] The goal is to create a consistent and minimized level of back-exchange across all samples and standards to ensure data integrity.

Troubleshooting Guide

Issue 1: High or Variable Levels of Back-Exchange Observed in Mass Spectrometry Data

  • Possible Cause: Suboptimal pH of the quench buffer or LC mobile phase.

    • Solution: Ensure that the pH of all aqueous solutions post-labeling, especially the LC mobile phase, is maintained at the minimum for H-D exchange, which is typically around pH 2.25-2.5.[1][5] Use volatile buffers like formic acid in the mobile phase.[1] Verify the pH of all solutions before use.

  • Possible Cause: Elevated temperatures during sample handling and analysis.

    • Solution: Maintain a strict cold chain. Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment, ideally at 0°C or even subzero temperatures, throughout the entire workflow.[1][6][7][8]

  • Possible Cause: Prolonged exposure to protic solvents during chromatography.

    • Solution: Optimize the LC method to minimize the run time without sacrificing essential separation.[1][4][9] While simply shortening the gradient may only provide a small reduction in back-exchange (~2%), increasing the overall flow rates can significantly reduce the sample preparation and analysis time.[5][6]

Issue 2: Poor Reproducibility of Deuterium Levels Between Replicates

  • Possible Cause: Inconsistent timing of sample preparation steps.

    • Solution: Standardize every step of the workflow, from sample thawing to injection. Automation can significantly improve timing consistency.[1] Develop and adhere to a strict standard operating procedure (SOP).

  • Possible Cause: Variations in sample handling.

    • Solution: Ensure all reagents are prepared consistently and that all samples are handled with identical procedures. Follow a detailed SOP for all sample preparation steps.[1]

  • Possible Cause: Sample carry-over from previous injections.

    • Solution: Implement rigorous wash steps for the injector, loop, and column between sample runs to prevent contamination and carry-over from previous analyses.[10]

Data & Visualization

Impact of Experimental Parameters on Deuterium Back-Exchange

The following table summarizes quantitative data on how various experimental parameters can affect deuterium recovery.

ParameterModificationImpact on Back-Exchange / Deuterium RecoveryReference
LC Elution Gradient Shortened 3-foldReduced back-exchange by ~2%[2][5]
System Flow Rates Increased (e.g., 300 µL/min digestion, 450 µL/min buffer exchange)Reduced overall sample prep time by 4.3 minutes, improving deuterium recovery[2][6]
Combined Optimizations Optimized pH, ionic strength, flow rates, and temperatureAchieved 90 ± 5% deuterium recovery[5][6]
Typical Back-Exchange Standard refrigerated LC-MS setupsAverage back-exchange rates are often between 25-45%[2][5]

Diagrams

G cluster_prep Sample Preparation (Cold) cluster_analysis LC-MS Analysis (Continuous Cold Chain) Sample This compound in Sample Matrix Quench Quench/Dilution (pH ~2.5, Temp ~0°C) Sample->Quench Immediate Processing Autosampler Cooled Autosampler (~0°C) Quench->Autosampler Trap Trap & Desalt (Fast, ~0°C) Autosampler->Trap UPLC UPLC Separation (Rapid Gradient, ~0°C) Trap->UPLC MS Mass Spectrometry Analysis UPLC->MS

Caption: Optimized workflow to minimize deuterium back-exchange.

G Start High or Variable Back-Exchange Detected? Check_pH Is pH at ~2.5 for all post-labeling steps? Start->Check_pH Yes Check_Temp Is entire workflow maintained at ~0°C? Check_pH->Check_Temp Yes Sol_pH ACTION: Adjust mobile phase and buffer pH to ~2.5 Check_pH->Sol_pH No Check_Time Is LC analysis time minimized? Check_Temp->Check_Time Yes Sol_Temp ACTION: Implement strict cold chain (chilled autosampler, column, solvents) Check_Temp->Sol_Temp No Sol_Time ACTION: Optimize LC gradient for speed; increase flow rates Check_Time->Sol_Time No End Back-Exchange Minimized & Reproducible Check_Time->End Yes Sol_pH->Check_Temp Sol_Temp->Check_Time Sol_Time->End

Caption: Troubleshooting logic for common back-exchange issues.

Experimental Protocols

Protocol 1: General Workflow for Minimizing Back-Exchange during LC-MS Analysis

This protocol outlines a standard "bottom-up" approach adapted for a small molecule internal standard, focusing on minimizing deuterium loss.

  • Preparation of Reagents:

    • Pre-chill all necessary buffers, solvents, and pipette tips to 0°C.[1]

    • Prepare the LC mobile phase A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile). Verify that the final pH of Mobile Phase A is ~2.5.

  • Sample Preparation:

    • Thaw frozen samples immediately before use in an ice bath.

    • Perform any necessary dilutions using an ice-cold "quench" buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5) to maintain acidic and cold conditions.[1]

  • LC-MS System Preparation:

    • Equilibrate the entire LC system, including the autosampler and column compartment, to a low temperature (e.g., 0-4°C).[1]

    • Implement rigorous wash steps between injections to prevent peptide or sample carry-over.[10]

  • Chromatographic Separation and Analysis:

    • Immediately inject the prepared sample into the LC-MS system.

    • If using a trap column, desalt the sample quickly.

    • Elute the analyte from the analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid.[1] The goal is to keep the analysis time as short as possible.

    • Analyze the eluting compound using a high-resolution mass spectrometer to accurately determine the isotopic distribution and calculate the extent of deuteration.

Protocol 2: Preparation and Analysis of a Control for Back-Exchange Correction

This protocol describes how to use a known standard to calculate a correction factor.

  • Prepare a Reference Standard:

    • Prepare a stock solution of this compound of known concentration and isotopic purity in a non-protic solvent (e.g., acetonitrile) to serve as an unexchanged reference.

    • Prepare a "control" sample by spiking a known amount of the d8-standard into the same matrix as the experimental samples.

  • Process the Control Sample:

    • Subject this control sample to the exact same preparation, storage, and LC-MS analysis workflow (Protocol 1) as the unknown samples.

  • Data Analysis and Correction:

    • Determine the centroid mass or measure the isotopic distribution of the d8-standard from the control sample analysis.

    • Calculate the observed deuterium loss (% Back-Exchange) using the following formula: % Back-Exchange = [(Theoretical Mass - Observed Mass) / (Number of Deuteriums)] * 100

    • Use this calculated percentage to correct the data from the experimental samples, assuming the rate of back-exchange is consistent across all runs. For the most accurate correction, this should be done on a peptide-by-peptide basis in protein experiments, and similarly can be applied to the parent molecule here.[2]

References

Improving recovery of Desmethyl Levofloxacin-d8 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of analytes, with a specific focus on Desmethyl Levofloxacin-d8.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind solid-phase extraction?

A1: Solid-phase extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample. The principle relies on the differential affinity of the analyte and matrix components for the solid phase. By carefully selecting the sorbent and solvents, the analyte can be retained on the sorbent while impurities are washed away, or vice-versa. The retained analyte is then eluted with a different solvent for analysis.

Q2: How do I choose the correct SPE sorbent for my analyte?

A2: The choice of sorbent is critical and depends on the physicochemical properties of your analyte and the sample matrix.[1] For nonpolar, neutral molecules, a reversed-phase sorbent like C18 or a polymer-based sorbent like Oasis HLB is often used.[2][3] For charged species, ion-exchange sorbents (e.g., strong cation exchange - SCX) are more appropriate. It is beneficial to know the pKa and LogP/LogD values of your analyte to make an informed decision.[1]

Q3: What is the purpose of the conditioning and equilibration steps in an SPE protocol?

A3: The conditioning step, typically with a solvent like methanol (B129727), is crucial for wetting the sorbent and activating it for interaction with the sample.[4][5] If the sorbent is not properly conditioned, the liquid sample may not effectively interact with the stationary phase, leading to poor retention and low recovery.[4][5] The equilibration step, usually with the same solvent as the sample matrix (e.g., water), removes the excess conditioning solvent and creates a compatible environment for sample loading.[5] Skipping this step can cause premature elution of the analyte if a strong solvent from the conditioning step is still present.[5]

Q4: Can I reuse SPE cartridges?

A4: While SPE cartridges are generally intended for single use, some studies have explored their reuse. However, the quality of the analysis may degrade with repeated use, and it is not a common practice in regulated bioanalysis. For critical applications, it is recommended to use a new cartridge for each sample to avoid cross-contamination and ensure reproducibility.

Q5: What are matrix effects and how can they be minimized?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[6][7] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[6] Effective sample cleanup using SPE is a primary strategy to reduce matrix effects.[8] Additionally, optimizing chromatographic conditions to separate the analyte from interfering matrix components is crucial. The use of a stable isotope-labeled internal standard, like this compound, that co-elutes with the analyte is the most effective way to compensate for matrix effects.[9]

Troubleshooting Guide: Improving Recovery of this compound

Low recovery of the deuterated internal standard, this compound, can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to troubleshooting and resolving this issue.

Initial Assessment: Where is the Analyte Being Lost?

To effectively troubleshoot, it's essential to determine at which stage of the SPE process the this compound is being lost.[10] This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure: the load (flow-through), the wash, and the elution fractions.[10]

Problem: Low Recovery - Analyte Lost in the Loading Step (Flow-Through)

If you detect a significant amount of this compound in the fraction that passes through the cartridge during sample loading, it indicates a problem with the retention of the internal standard on the sorbent.

Potential Causes and Solutions:

  • Inappropriate Sorbent Choice: The sorbent may not have sufficient affinity for this compound. For fluoroquinolones, polymer-based sorbents like Oasis HLB are often a good choice due to their mixed-mode (hydrophilic-lipophilic balance) properties.[11]

  • Incorrect Sample pH: Levofloxacin (B1675101) and its metabolites are amphoteric compounds, meaning their charge state is pH-dependent.[12][13] To ensure retention on a reversed-phase or polymeric sorbent, the pH of the sample should be adjusted to a range where the molecule is in its neutral or zwitterionic form (between its two pKa values).[14] For levofloxacin, optimal adsorption often occurs at a pH between its pKa1 and pKa2.[14]

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it will compete with the analyte for binding sites on the sorbent, leading to poor retention.[4]

  • High Flow Rate During Loading: A fast flow rate may not allow sufficient time for the analyte to interact with and be retained by the sorbent.[15]

  • Sorbent Overload: The capacity of the SPE cartridge may be exceeded by the total mass of the analyte and other matrix components.[4]

ParameterRecommendation for this compound
Sorbent Polymeric (e.g., Oasis HLB) or Mixed-Mode Cation Exchange
Sample pH Adjust to pH ~5-7 to promote retention on reversed-phase sorbents.[14][16]
Sample Dilution Dilute the sample with a weak solvent (e.g., water or a low percentage of organic solvent) to reduce solvent strength.[4]
Loading Flow Rate Decrease the flow rate to approximately 1 mL/min.[15]
Sorbent Mass If overload is suspected, increase the sorbent mass or dilute the sample.[4]

Problem: Low Recovery - Analyte Lost in the Wash Step

If this compound is found in the wash fraction, the wash solvent is likely too strong and is prematurely eluting the internal standard along with the interferences.

Potential Causes and Solutions:

  • Wash Solvent is Too Eluting: The organic content or pH of the wash solvent may be too aggressive, disrupting the interaction between the analyte and the sorbent.

ParameterRecommendation for this compound
Wash Solvent Strength Reduce the percentage of organic solvent in the wash solution.[17]
Wash Solvent pH Ensure the pH of the wash solvent maintains the desired charge state of the analyte for retention.

Problem: Low Recovery - Analyte Not Eluting from the Cartridge

If this compound is not detected in the load or wash fractions, and the recovery in the eluate is still low, it suggests that the internal standard is strongly retained on the sorbent and is not being efficiently eluted.

Potential Causes and Solutions:

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.

  • Incorrect pH of Elution Solvent: The pH of the elution solvent plays a critical role in elution, especially for ionizable compounds. To elute from a reversed-phase sorbent, the pH should be adjusted to ionize the analyte, making it more polar and less retained. For levofloxacin, which is a weak base, an acidic elution solvent will protonate the molecule, facilitating its elution.[12]

  • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent.[2]

  • High Elution Flow Rate: A fast flow rate during elution may not allow for complete desorption of the analyte.[17]

ParameterRecommendation for this compound
Elution Solvent Strength Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.[17]
Elution Solvent pH For reversed-phase SPE, use an acidic elution solvent (e.g., with 0.1-2% formic acid) to protonate the molecule.[18][19]
Elution Volume Increase the elution volume in increments and monitor recovery.[2]
Elution Flow Rate Decrease the elution flow rate to allow for sufficient contact time between the solvent and the sorbent.[17] Consider a "soak" step where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution.[1][20]

Experimental Protocols

Protocol 1: Reversed-Phase SPE for this compound

This protocol is a general guideline and should be optimized for your specific matrix and analytical requirements.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.[4]

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[4]

  • Sample Loading:

    • Pre-treat your sample (e.g., plasma) by diluting it with water or a suitable buffer to adjust the pH to approximately 6.0.[21]

    • Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.[15]

    • Collect the flow-through for analysis if troubleshooting.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[19]

    • Collect the wash fraction for analysis if troubleshooting.

  • Elution:

    • Elute this compound with 1 mL of methanol containing 2% formic acid.[19]

    • Collect the eluate for analysis.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for your LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Prepare sorbent Load 3. Load Sample (pH adjusted) Equilibrate->Load Ready for sample Wash 4. Wash (e.g., 5% Methanol) Load->Wash Retain analyte, remove polar impurities Elute 5. Elute (e.g., Acidified Methanol) Wash->Elute Remove less polar impurities Analyze LC-MS/MS Analysis Elute->Analyze Collect analyte

Caption: A generalized workflow for solid-phase extraction.

Troubleshooting_Tree Start Low Recovery of This compound CheckFractions Analyze Load, Wash, and Elution Fractions Start->CheckFractions InLoad Analyte in Load Fraction? CheckFractions->InLoad InWash Analyte in Wash Fraction? InLoad->InWash No LoadSolutions Retention Problem: - Check Sample pH - Reduce Sample Solvent Strength - Decrease Flow Rate - Check Sorbent Choice/Capacity InLoad->LoadSolutions Yes NotInEluate Analyte Not in Eluate? InWash->NotInEluate No WashSolutions Premature Elution: - Reduce Wash Solvent Strength InWash->WashSolutions Yes EluteSolutions Strong Retention: - Increase Elution Solvent Strength - Optimize Elution Solvent pH - Increase Elution Volume - Decrease Flow Rate / Add Soak Step NotInEluate->EluteSolutions Yes

Caption: A decision tree for troubleshooting low SPE recovery.

References

Technical Support Center: Minimizing Carryover of Desmethyl Levofloxacin-d8 in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize autosampler carryover of Desmethyl Levofloxacin-d8, a common deuterated internal standard used in bioanalytical studies.

Troubleshooting Guides

Issue: Persistent Carryover of this compound Detected in Blank Injections

Initial Assessment:

The first step in troubleshooting is to determine the source and nature of the carryover.

  • Confirm Carryover: Inject a blank solvent immediately after a high-concentration sample of this compound. If a peak corresponding to the analyte is observed, carryover is present.

  • Differentiate Carryover from Contamination: Inject a fresh, unopened vial of blank solvent. If the peak persists, the issue may be contamination of the solvent or a contaminated flow path, rather than carryover from a previous injection.

Troubleshooting Workflow:

Carryover_Troubleshooting cluster_start cluster_isolate Isolate the Source cluster_autosampler Autosampler Troubleshooting cluster_column Column Troubleshooting cluster_end Start Start: Carryover Detected Isolate Inject Blank after High Concentration Standard Start->Isolate CheckBlank Inject Fresh Blank Isolate->CheckBlank Peak Persists? IsAutosampler Carryover likely from Autosampler CheckBlank->IsAutosampler No IsColumn Carryover likely from Column CheckBlank->IsColumn Yes OptimizeWash Optimize Wash Method IsAutosampler->OptimizeWash ColumnFlush Flush Column with Strong Solvent IsColumn->ColumnFlush InspectHardware Inspect/Clean Hardware OptimizeWash->InspectHardware If carryover persists DeepClean Perform Deep Clean InspectHardware->DeepClean If carryover persists End Carryover Minimized DeepClean->End DedicatedColumn Use Dedicated Column ColumnFlush->DedicatedColumn For frequent high concentration analysis DedicatedColumn->End

Caption: Troubleshooting workflow for identifying and addressing the source of carryover.

Detailed Troubleshooting Steps:

  • Optimize Wash Method:

    • Solvent Selection: Desmethyl Levofloxacin, being a fluoroquinolone, has a basic piperazinyl group. An effective wash solution should be able to solubilize it effectively. Start with a multi-solvent wash program.

      • Wash Solvent A (Acidic Organic): A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a small amount of acid, such as 0.1-1% formic acid, can help neutralize the basic sites on the analyte and reduce ionic interactions with metal surfaces in the autosampler.

      • Wash Solvent B (High Organic): A strong organic solvent like isopropanol (B130326) or a mixture of acetonitrile/isopropanol can effectively remove hydrophobic residues.

    • Wash Volume and Repetitions: Increase the volume of the wash solvent and the number of wash cycles. For persistent carryover, try using larger volumes (e.g., 500–1000 µL) for two or more cycles[1].

  • Inspect and Clean Autosampler Hardware:

    • Needle and Needle Seat: These are common sources of carryover. Visually inspect for scratches or deposits. Clean or replace if necessary.

    • Injection Valve Rotor Seal: Worn or dirty rotor seals can trap and release analyte. Clean or replace the rotor seal.

    • Sample Loop: Ensure the sample loop is being adequately flushed. For partial loop injections, switching to a full loop injection can provide more effective flushing[2].

  • Perform a Deep Clean: If routine cleaning is insufficient, a deep clean of the autosampler components is recommended. (See Experimental Protocols for a detailed procedure).

  • Column Carryover:

    • Column Flushing: After a series of injections, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reverse-phase columns) to remove strongly retained compounds.

    • Dedicated Column: For analyses involving high concentrations of this compound, consider dedicating a column to that specific assay to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound carryover in an autosampler?

A1: The primary causes include:

  • Adsorption: this compound, being a basic compound, can adsorb to active sites on the surfaces of the autosampler components, such as the needle, rotor seal, and tubing.

  • Inadequate Washing: The wash solvent may not be strong enough to effectively solubilize and remove the analyte from the autosampler components. The wash volume or number of wash cycles may also be insufficient.

  • Hardware Issues: Worn or damaged components like the needle, needle seat, or rotor seal can create dead volumes or rough surfaces where the analyte can be trapped.

  • Sample Vial Selection: Using low-quality or non-deactivated glass vials can lead to analyte adsorption onto the vial surface, which can then be transferred to the needle.

Q2: What is an acceptable level of carryover for a bioanalytical method?

A2: For regulated bioanalytical methods, the carryover in a blank sample following the highest concentration standard should not be more than 20% of the lower limit of quantitation (LLOQ) and 5% for the internal standard[3]. However, aiming for the lowest possible carryover is always the best practice.

Q3: Can the deuterated nature of this compound contribute to carryover?

A3: While the deuteration itself does not directly cause carryover, issues related to deuterated internal standards can sometimes be mistaken for carryover. These include:

  • Isotopic Exchange: The deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions, leading to a signal at the mass of the unlabeled analyte[4].

  • Purity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.

It is crucial to assess the purity of the deuterated standard and its stability under the analytical conditions to rule out these possibilities.

Q4: How does pH of the wash solvent affect carryover of this compound?

A4: The pH of the wash solvent is critical. Desmethyl Levofloxacin is a zwitterionic molecule with a carboxylic acid group and a piperazinyl group[5].

  • Acidic Wash: An acidic wash (e.g., with 0.1% formic acid) will protonate the basic piperazinyl group. This can reduce its interaction with negatively charged surfaces in the flow path but may increase interaction with metal surfaces.

  • Basic Wash: A basic wash (e.g., with a small amount of ammonium (B1175870) hydroxide) will deprotonate the carboxylic acid group. The optimal pH will depend on the specific interactions causing the carryover in your system. It is often beneficial to use a combination of acidic and neutral/basic washes.

Q5: What are some recommended "strong" wash solvents for persistent carryover?

A5: For persistent carryover of basic compounds like this compound, consider the following strong wash solutions:

  • A mixture of Isopropanol:Acetonitrile:Water (e.g., 25:25:25:25 v/v/v/v) with 1% formic acid.

  • A mixture of Acetonitrile:Isopropanol:Acetone (e.g., 45:45:10 v/v/v) with 1% formic acid.

  • Dimethyl sulfoxide (B87167) (DMSO) has also been shown to be effective as an initial wash solvent for highly retentive compounds[6].

Data on Carryover Reduction

Table 1: Effect of Wash Solvent Composition on Carryover of Granisetron (a basic compound)

Wash Solvent Composition (Water:Acetonitrile)Average Carryover (%)
10:90~0.0018
50:50~0.0005
90:10~0.0012
0:100 (100% Acetonitrile)~0.0025

Data adapted from a study by Waters Corporation on Granisetron HCl, demonstrating that a mid-range organic/aqueous mixture can be more effective than a high organic wash for some basic compounds.[2]

Table 2: Effect of Needle Wash Mode on Carryover

Needle Wash ModeCarryover Reduction Factor
Default (6-second post-injection wash)1x (Reference)
12-second pre- and post-injection wash3x

Data adapted from the same study, showing that increasing the duration and including a pre-injection wash significantly reduces carryover.[2]

Experimental Protocols

Protocol 1: Routine Autosampler Wash Procedure

This protocol is recommended for daily use and between batches of samples.

  • Prepare Wash Solvents:

    • Wash A (Acidic Aqueous/Organic): 50:50 (v/v) Acetonitrile:Water with 0.2% Formic Acid.

    • Wash B (Strong Organic): 75:25 (v/v) Isopropanol:Acetonitrile.

  • Set Autosampler Wash Program:

    • Program the autosampler to perform at least two wash cycles.

    • Cycle 1: Use Wash B to solubilize and remove the bulk of the analyte.

    • Cycle 2: Use Wash A to rinse the system and remove any remaining ionic residues.

    • Use a wash volume of at least 500 µL for each cycle.

  • Implement Pre- and Post-Injection Washes: If your system allows, program a short (e.g., 6-12 seconds) pre-injection wash and a longer post-injection wash.

Protocol 2: Deep Cleaning for Persistent Carryover

This protocol is recommended when routine washing is ineffective.

  • Disassemble Key Components: Carefully remove the injection needle, needle seat, and sample loop from the autosampler.

  • Sonication:

    • Place the disassembled components in a beaker.

    • Add a solution of 1:1:1 (v/v/v) methanol/isopropanol/water.

    • Sonicate for 30 minutes.

  • Rinsing:

    • Rinse the components thoroughly with HPLC-grade water.

    • Rinse again with methanol.

    • Dry the components completely with a stream of nitrogen.

  • Flush the System:

    • Reassemble the autosampler.

    • Flush the entire system, including all tubing and the injection valve, with a strong solvent like isopropanol for an extended period (e.g., 30-60 minutes).

Workflow for Deep Cleaning Protocol:

Deep_Cleaning_Workflow Start Start: Persistent Carryover Disassemble Disassemble Needle, Needle Seat, Sample Loop Start->Disassemble Sonication Sonicate Components in Methanol/Isopropanol/Water Disassemble->Sonication Rinse Rinse with Water, then Methanol Sonication->Rinse Dry Dry with Nitrogen Rinse->Dry Reassemble Reassemble Autosampler Dry->Reassemble Flush Flush System with Strong Solvent Reassemble->Flush End End: System Cleaned Flush->End

Caption: Step-by-step workflow for the deep cleaning protocol.

By systematically applying these troubleshooting steps, utilizing optimized wash protocols, and performing regular maintenance, carryover of this compound in your autosampler can be effectively minimized, leading to more accurate and reliable bioanalytical results.

References

Technical Support Center: Desmethyl Levofloxacin-d8 Signal-to-Noise Optimization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio for Desmethyl Levofloxacin-d8 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in MS analysis?

This compound is the deuterium-labeled internal standard for Desmethyl Levofloxacin (B1675101), a metabolite of the antibiotic Levofloxacin.[1][2] In mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample to facilitate the quantification of a specific analyte.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus normalizing for variations during sample preparation and analysis.[1]

2. What are the recommended mass transitions (MRM) for this compound?

The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for achieving high selectivity and sensitivity. Based on published literature, a common mass transition for this compound is:

Precursor Ion (m/z)Product Ion (m/z)
356.2318.2

This transition has been reported in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of levofloxacin and its metabolite in human serum.[3]

3. What are the typical MS parameters for analyzing this compound?

Optimal MS parameters can vary depending on the instrument and specific experimental conditions. However, a good starting point for optimization can be derived from existing methods. The following table summarizes key MS parameters that have been successfully used for the analysis of related compounds.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Spray Voltage3500 V[3]
Capillary Temperature350 °C[3]
Sheath Gas Pressure35 arbitrary units[3]
Auxiliary Gas Pressure10 arbitrary units[3]

4. What is a common sample preparation technique for analyzing this compound in biological matrices?

Protein precipitation is a widely used and effective method for preparing biological samples, such as serum, for LC-MS/MS analysis of Desmethyl Levofloxacin and its internal standard.[3][4] This technique involves adding a precipitating agent, like acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins.[3][5] The supernatant, containing the analyte and internal standard, is then separated by centrifugation and can be directly injected into the LC-MS/MS system.[3]

Experimental Protocols

Protein Precipitation for Serum Samples

This protocol provides a general guideline for preparing serum samples for the analysis of this compound.

Materials:

  • Serum sample

  • Precipitating reagent (e.g., acetonitrile containing the internal standard, this compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the serum sample into a clean microcentrifuge tube.

  • Add 750 µL of the precipitating reagent containing this compound to the serum sample.[3] The final concentration of the internal standard should be optimized based on the expected analyte concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

Troubleshooting Guides

Low signal-to-noise (S/N) is a common challenge in MS analysis. The following guide provides a structured approach to troubleshooting and optimizing the signal for this compound.

Troubleshooting Table

ProblemPotential CauseRecommended Solution
Low Signal Intensity Suboptimal MS parametersSystematically optimize key parameters such as spray voltage, capillary temperature, and gas pressures.
Inefficient ionizationEnsure the mobile phase composition is compatible with ESI+. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve protonation and signal intensity.
Poor sample recoveryEvaluate the efficiency of the protein precipitation step. Experiment with different precipitating agents (e.g., methanol, acetone) or solvent-to-sample ratios.
Ion suppressionMatrix effects from the biological sample can suppress the ionization of the analyte. Dilute the sample or employ a more rigorous sample cleanup method like solid-phase extraction (SPE).
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and flush the LC system thoroughly.
Interferences from the sample matrixImprove sample cleanup to remove interfering endogenous compounds.
Electronic noiseEnsure proper grounding of the mass spectrometer and check for any sources of electromagnetic interference.
Poor Peak Shape Inappropriate chromatographic conditionsOptimize the mobile phase gradient, flow rate, and column temperature to achieve better peak focusing.
Column overloadReduce the injection volume or the concentration of the sample.
Secondary interactions with the columnUse a column with a different stationary phase or add modifiers to the mobile phase to reduce peak tailing.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Signal-to-Noise Optimization Sample Biological Sample (e.g., Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography MS_Detection MS Detection (MRM Mode) Chromatography->MS_Detection Optimize_Chroma Optimize Chromatography (Mobile Phase, Gradient) Chromatography->Optimize_Chroma Poor Peak Shape? Optimize_MS Optimize MS Parameters (Voltage, Temp, Gas) MS_Detection->Optimize_MS Low Signal? Troubleshooting_Logic cluster_signal Low Signal Troubleshooting cluster_noise High Noise Troubleshooting Start Low Signal-to-Noise Ratio Check_Signal Is Signal Intensity Low? Start->Check_Signal Check_Noise Is Background Noise High? Check_Signal->Check_Noise No Optimize_MS Optimize MS Parameters Check_Signal->Optimize_MS Yes Check_System Check LC-MS System for Contamination Check_Noise->Check_System Yes Check_SamplePrep Review Sample Preparation Optimize_MS->Check_SamplePrep Investigate_Suppression Investigate Ion Suppression Check_SamplePrep->Investigate_Suppression Improve_Cleanup Improve Sample Cleanup Check_System->Improve_Cleanup

References

Validation & Comparative

The Gold Standard: A Comparative Guide to Bioanalytical Method Validation for Levofloxacin Using Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of levofloxacin (B1675101), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Desmethyl Levofloxacin-d8, a deuterated internal standard, with other commonly used non-deuterated alternatives for the bioanalytical method validation of levofloxacin.

In the realm of bioanalytical method validation, the internal standard (IS) plays a pivotal role in ensuring the accuracy and precision of quantitative data. It is introduced into samples at a known concentration to correct for variability during sample preparation, injection, and analysis. The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis due to their near-identical chemical and physical properties to the analyte.[1] This guide presents a comparative analysis of this compound against commonly used non-deuterated internal standards like ofloxacin (B1677185) and ciprofloxacin (B1669076), supported by a review of published experimental data.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Deuterated internal standards are favored because they co-elute with the analyte, providing better correction for matrix effects and variability in instrument response.[2][3][4] Non-deuterated internal standards, while often more accessible and less expensive, may have different chromatographic behavior and extraction efficiencies, potentially leading to less accurate quantification.

The following tables summarize the validation parameters for levofloxacin quantification using this compound and other alternative internal standards, compiled from various studies. These parameters are essential for evaluating the performance and suitability of each method for specific research needs.

Table 1: Bioanalytical Method Parameters for Levofloxacin using this compound as an Internal Standard

Validation ParameterPerformance DataBiological Matrix
Linearity Range0.10 - 5.00 mg/LHuman Serum
Correlation Coefficient (r²)0.999Human Serum
Accuracy0.1% to 12.7%Human Serum
Within-day Precision (%RSD)1.4% to 2.4%Human Serum
Between-day Precision (%RSD)3.6% to 4.1%Human Serum
Lower Limit of Quantification (LLOQ)0.10 mg/LHuman Serum
RecoveryNot explicitly stated, but matrix effects were compensatedHuman Serum

Data extracted from a study by van der Aart, et al.[5]

Table 2: Bioanalytical Method Parameters for Levofloxacin using Ofloxacin as an Internal Standard

Validation ParameterPerformance DataBiological Matrix
Linearity Range0.05 - 5.0 µg/mLNot Specified
Correlation Coefficient (r²)0.997Not Specified
AccuracyAcceptableNot Specified
PrecisionAcceptableNot Specified
Lower Limit of Quantification (LLOQ)0.05 µg/mLNot Specified
Sample PreparationLiquid-Liquid ExtractionNot Specified

Note: Specific quantitative data for accuracy and precision were not provided in the referenced material.

Table 3: Bioanalytical Method Parameters for Levofloxacin using Ciprofloxacin as an Internal Standard

Validation ParameterPerformance DataBiological Matrix
Linearity Range0.3 - 15 µg/gHuman Prostate Tissue
Correlation Coefficient (r)≥0.999Human Prostate Tissue
AccuracyWithin ±15% of nominalHuman Prostate Tissue
Precision (%RSD)≤15%Human Prostate Tissue
Lower Limit of Quantification (LLOQ)0.2 µg/gHuman Prostate Tissue
RecoveryNot explicitly statedHuman Prostate Tissue

Data extracted from a study by Gębka, et al.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical methods. Below are summaries of the experimental protocols used in the studies cited above.

Method 1: Levofloxacin Quantification using this compound IS

  • Sample Preparation: Protein precipitation of human serum samples.[5]

  • Chromatography: Liquid chromatography with a run time of 2.5 minutes.[5]

  • Detection: Tandem mass spectrometry (MS/MS).[5]

  • Internal Standard: Desmethyl-levofloxacin-d8.[5]

Method 2: Levofloxacin Quantification using Ofloxacin IS

  • Sample Preparation: Liquid-Liquid Extraction.

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

  • Detection: Not specified.

  • Internal Standard: Ofloxacin.

Method 3: Levofloxacin Quantification using Ciprofloxacin IS

  • Sample Preparation: Homogenization and filtration of human prostate tissue samples.[6]

  • Chromatography: Reversed-phase C18 column with an isocratic elution. The total run time was 3.5 minutes.[6]

  • Detection: High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[6]

  • Internal Standard: Ciprofloxacin was used for the simultaneous determination of levofloxacin.[6]

Visualizing the Workflow

To better understand the logical flow of a bioanalytical method validation process, the following diagram illustrates the key stages.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Reporting A Analyte & IS Selection B Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) A->B C Chromatographic & MS Condition Optimization B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Recovery & Matrix Effect F->G H Stability G->H I Dilution Integrity H->I J Calibration Curve & QC Sample Analysis I->J K Unknown Study Sample Analysis J->K L Incurred Sample Reanalysis K->L M Validation Summary Report L->M N Study Sample Analysis Report L->N

Bioanalytical method validation workflow.

Conclusion

The choice of an internal standard is a critical decision in the development and validation of a robust bioanalytical method for levofloxacin. The presented data, though from different studies with varying conditions, suggests that a deuterated internal standard like this compound offers superior performance, particularly in minimizing variability and compensating for matrix effects. While non-deuterated alternatives like ofloxacin and ciprofloxacin can be used, their validation requires careful consideration of their potential for different chromatographic behavior and extraction efficiencies compared to levofloxacin. Ultimately, the selection of an internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, the nature of the biological matrix, and the availability of the standard.

References

A Head-to-Head Comparison: Desmethyl Levofloxacin-d8 vs. Structural Analogs as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical research and drug development, the accuracy and reliability of quantitative data are paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity by correcting for variability during the analytical process.[1][2][3] The choice of this standard is a critical decision that directly impacts assay performance. The two primary options are stable isotope-labeled (SIL) internal standards, such as Desmethyl Levofloxacin-d8, and structural analogs.

This guide provides an objective, data-driven comparison between these two types of internal standards. We will delve into their performance differences, supported by experimental data and detailed methodologies, to help researchers make informed decisions for their quantitative assays.

This compound: The Gold Standard

This compound is the deuterium-labeled form of a metabolite of Levofloxacin, a broad-spectrum antibiotic.[4][5] As a SIL-IS, it is chemically and structurally almost identical to the unlabeled analyte. The only significant difference is the substitution of eight hydrogen atoms with deuterium, which results in a higher mass-to-charge ratio (m/z) that is easily distinguishable by a mass spectrometer.[2]

This near-identical physicochemical nature is the cornerstone of its superiority. It ensures that the IS and the analyte exhibit the same behavior throughout the entire analytical workflow, including:

  • Sample Preparation: Identical extraction recovery from complex biological matrices.[6]

  • Chromatography: Co-elution with the analyte, ensuring both are subjected to the same conditions.[7]

  • Mass Spectrometric Detection: Experiencing the same degree of ionization suppression or enhancement (matrix effects).[3][6]

By perfectly mimicking the analyte, this compound provides the most accurate correction for variations, leading to superior precision and accuracy in quantification.[1][8]

Structural Analogs: A Viable Alternative

A structural analog is a distinct chemical compound that shares a similar core structure and functional groups with the analyte but is not isotopically labeled.[7] These are typically used when a SIL-IS is not commercially available or is prohibitively expensive.[9][10]

While structural analogs can compensate for some variability, their different chemical structures can lead to different analytical behaviors.[2] Even minor structural modifications can alter properties like polarity, pKa, and stability, resulting in:

  • Different chromatographic retention times.[9]

  • Variable extraction recoveries.[9]

  • Disparate responses to matrix effects.[7]

These differences can introduce bias and reduce the precision of the quantitative results, especially in complex and variable biological samples.[8][9]

Performance Comparison: Quantitative Data

The superior performance of a deuterated internal standard over a structural analog is consistently demonstrated in validation experiments. The following table summarizes typical data from a comparative study designed to quantify a drug in human plasma, illustrating the expected differences in key performance parameters.

Performance ParameterDeuterated IS (e.g., this compound)Structural Analog ISAcceptance Criteria (FDA/ICH)
Accuracy (Bias %) -2.5% to +3.0%-12.0% to +14.5%Within ±15% (±20% at LLOQ)
Precision (CV %) ≤ 5.0%≤ 10.0%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (CV %) ≤ 4.0%≤ 13.0%≤ 15%
Recovery % 85 ± 5%70 ± 15%Consistent and reproducible

Data is representative and compiled from principles described in referenced literature.[2][9]

As the data shows, the deuterated internal standard consistently yields results with lower bias and higher precision, demonstrating a more effective correction for analytical variability, particularly matrix effects.

Experimental Protocols

To objectively evaluate the suitability of an internal standard, a series of validation experiments must be conducted. The evaluation of matrix effects is one of the most critical assessments.

Detailed Methodology: Evaluation of Matrix Effects

Objective: To compare the ability of a deuterated IS and a structural analog IS to compensate for matrix effects from different biological sources.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Analyte reference standard.

  • Deuterated internal standard (e.g., this compound).

  • Structural analog internal standard.

  • Appropriate solvents and reagents for extraction and reconstitution.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and the chosen IS (either deuterated or structural analog) into the reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set 2 (Post-Extraction Spiked Matrix): Extract blank matrix from all six sources individually. After the final extraction step, spike the analyte and the IS into the extracted matrix residue at the same concentration as in Set 1.

    • Set 3 (Pre-Extraction Spiked Matrix): Spike the analyte and the IS into the blank matrix from all six sources before the extraction process begins.

  • Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for the analyte and the IS for each of the six matrix sources.

      • MF = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solution)

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF using the analyte-to-IS peak area ratio.

      • IS-Normalized MF = (Analyte/IS Ratio in Post-Extraction Spiked Matrix) / (Analyte/IS Ratio in Neat Solution)

    • Precision (CV%): Calculate the coefficient of variation (CV%) of the IS-normalized matrix factors across the six sources. A lower CV% indicates better compensation for matrix variability.

An ideal internal standard will have an IS-normalized matrix factor CV% well within the acceptance limit of 15%, indicating it effectively tracks and corrects for the variable matrix effects between different sources.[1]

Visualization of Concepts

The following diagrams illustrate the theoretical relationships and a typical workflow for internal standard validation.

G cluster_analyte Analyte cluster_is Internal Standards Analyte Target Analyte Deuterated_IS Deuterated IS (e.g., this compound) Analyte->Deuterated_IS Identical Physicochemical Properties Analog_IS Structural Analog IS Analyte->Analog_IS Similar (but not identical) Properties Result1 High Accuracy & Precision Deuterated_IS->Result1 Co-elution Identical Matrix Effect Identical Recovery Result2 Potential for Bias & Imprecision Analog_IS->Result2 Different Retention Time Variable Matrix Effect Variable Recovery

Caption: Relationship between an analyte and different internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis & Validation Spike Spike IS into Samples, Calibrators & QCs Extract Perform Extraction (LLE, SPE, etc.) Spike->Extract Reconstitute Reconstitute Extract Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Ratio Calculate Analyte/IS Peak Area Ratio LCMS->Ratio Validate Assess Performance: Accuracy, Precision, Matrix Effect Ratio->Validate

Caption: Experimental workflow for internal standard validation.

Conclusion

For researchers, scientists, and drug development professionals, the goal of quantitative bioanalysis is to produce the most accurate and reproducible data possible. While structural analogs can be employed when a SIL-IS is unavailable, the evidence strongly supports the superiority of deuterated internal standards.[2]

This compound, as a stable isotope-labeled internal standard, offers near-perfect mimicry of the analyte, ensuring robust correction for nearly all sources of analytical variability. This leads to higher-quality data that meets stringent regulatory requirements and provides greater confidence in experimental outcomes. Therefore, whenever feasible, a deuterated standard is the preferred choice for rigorous quantitative assays.[1]

References

A Comparative Guide to Desmethyl Levofloxacin-d8 and Levofloxacin-d3 for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of levofloxacin (B1675101) and its primary metabolite, desmethyl levofloxacin, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of two commonly used deuterated internal standards: Desmethyl Levofloxacin-d8 and Levofloxacin-d3.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer. This minimizes variability during sample preparation and analysis, leading to enhanced accuracy and precision. When analyzing both a parent drug and its metabolite, the selection of the most suitable SIL-IS requires careful consideration.

Performance Comparison at a Glance

The selection between this compound and Levofloxacin-d3 hinges on whether the primary goal is the quantification of levofloxacin, its metabolite desmethyl levofloxacin, or both.

FeatureThis compoundLevofloxacin-d3
Primary Analyte Desmethyl LevofloxacinLevofloxacin
Molecular Formula C₁₇H₁₀D₈FN₃O₄[1]C₁₈H₁₇D₃FN₃O₄
Molecular Weight 355.39[1]364.39
Suitability for Levofloxacin Quantification GoodExcellent
Suitability for Desmethyl Levofloxacin Quantification ExcellentGood
Potential for Cross-Contribution Minimal to levofloxacin signalMinimal to desmethyl levofloxacin signal

Theoretical Performance in Bioanalytical Methods

In a typical bioanalytical workflow, the choice of internal standard directly impacts the accuracy and precision of the results. Ideally, a separate SIL-IS is used for each analyte. For instance, a method for the simultaneous determination of levofloxacin and desmethyl-levofloxacin in human serum utilized levofloxacin-¹³C₂H₃ as the IS for levofloxacin and desmethyl-levofloxacin-d8 for desmethyl-levofloxacin.[2] This approach represents the gold standard.

However, if only one internal standard is to be used for quantifying both analytes, a careful evaluation is necessary.

Using this compound for both analytes:

This compound is an excellent choice for quantifying desmethyl levofloxacin due to its structural identity. When used to quantify levofloxacin, it is expected to track the analyte reasonably well, although minor differences in extraction recovery and matrix effects might occur due to the structural difference (the absence of a methyl group).

Using Levofloxacin-d3 for both analytes:

Levofloxacin-d3 is the ideal internal standard for levofloxacin. For the quantification of desmethyl levofloxacin, it serves as a close structural analog. The chromatographic behavior of Levofloxacin-d3 is expected to be very similar to that of desmethyl levofloxacin, potentially leading to good correction for variability.

Experimental Protocols

A robust bioanalytical method requires rigorous validation. Below is a generalized experimental protocol for the determination of levofloxacin and desmethyl levofloxacin in human plasma using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a polypropylene (B1209903) tube, add 750 µL of a precipitating reagent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (either this compound or Levofloxacin-d3) at a fixed concentration.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[2]

2. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL

3. Mass Spectrometry Conditions

Mass spectrometry is typically performed using a triple quadrupole instrument in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Analyte/ISPrecursor Ion (m/z)Product Ion (m/z)
Levofloxacin362.1318.1[4]
Desmethyl Levofloxacin348.1310.1[4]
Levofloxacin-d3365.2Not specified in search results
This compound356.2318.2[4]

Visualizing the Workflow and Decision Process

To aid in understanding the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Levofloxacin-d3) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data Data Acquisition lc_ms->data quant Quantification data->quant report Reporting quant->report IS_Selection start Goal: Quantify Levofloxacin and Desmethyl Levofloxacin q1 Are both labeled standards (Levofloxacin-d3 and this compound) available? start->q1 ideal Ideal Method: Use both internal standards. Levofloxacin-d3 for Levofloxacin. This compound for Desmethyl Levofloxacin. q1->ideal Yes single_is Constraint: Use a single internal standard. q1->single_is No q2 Which analyte is of primary interest or has lower expected concentrations? single_is->q2 levo_primary Primary Analyte: Levofloxacin q2->levo_primary Levofloxacin desmethyl_primary Primary Analyte: Desmethyl Levofloxacin q2->desmethyl_primary Desmethyl Levofloxacin use_levo_d3 Recommended IS: Levofloxacin-d3 levo_primary->use_levo_d3 use_desmethyl_d8 Recommended IS: This compound desmethyl_primary->use_desmethyl_d8

References

A Comparative Guide to Analytical Methods for Levofloxacin and its Metabolite Using Desmethyl Levofloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of levofloxacin (B1675101) and its primary metabolite, desmethyl levofloxacin. A special focus is placed on methods utilizing Desmethyl Levofloxacin-d8, a deuterated analog that serves as an excellent internal standard for enhancing the accuracy and precision of bioanalytical assays. The following sections detail the experimental protocols and performance data of different analytical techniques, offering a valuable resource for method selection and cross-validation in research and clinical settings.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is critical for the reliable quantification of levofloxacin and its metabolites in various biological matrices. High-performance liquid chromatography (HPLC) coupled with different detectors and, more prominently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently employed techniques due to their high sensitivity, specificity, and efficiency.[1] While various internal standards have been utilized, the use of a stable isotope-labeled internal standard like this compound is preferred to minimize variability during sample preparation and analysis.[2][3]

Below is a summary of the performance characteristics of different analytical methods.

Method Internal Standard Matrix Linearity Range (mg/L) Accuracy (%) Precision (%RSD) Recovery (%) Lower Limit of Quantification (LLOQ) (mg/L) Reference
LC-MS/MS Desmethyl-levofloxacin-d8Human Serum0.10 - 4.9990.2 - 115.6Within-day: 1.5 - 5.0, Between-day: 0.0 - 3.3Not Reported0.10[4][5]
LC-MS/MS Levofloxacin-13C2H3Human Serum0.10 - 5.0090.1 - 112.7Within-day: 1.4 - 2.4, Between-day: 3.6 - 4.1Not Reported0.10[4][5]
LC-ESI-MS/MS EnrofloxacinHuman Serum0.13 - 1000 ng/mL92.1 - 104<990.9 - 99.50.13 ng/mL[6]
UHPLC-DAD CiprofloxacinHuman Plasma0.030 - 1093 - 108<1099 - 1060.03[7]
HPLC-Fluorescence Not SpecifiedHuman Plasma0.15 - 30.0<10<10HighNot Specified[8]
RP-HPLC Not SpecifiedBulk, SerumNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
UV-Visible Spectrophotometry Not SpecifiedBulk, Tablets2 - 10 µg/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. This section provides an in-depth look at the methodologies employed in the LC-MS/MS-based quantification of levofloxacin and desmethyl levofloxacin using their respective deuterated internal standards.

LC-MS/MS Method for Levofloxacin and Desmethyl Levofloxacin in Human Serum

This method provides a rapid and sensitive approach for the simultaneous quantification of levofloxacin and its metabolite, desmethyl levofloxacin.[4][5]

1. Sample Preparation:

  • A simple protein precipitation technique is employed for sample cleanup.[4][5]

  • To 100 µL of human serum, 750 µL of a precipitating reagent containing the internal standards (Levofloxacin-13C2H3 and Desmethyl-levofloxacin-d8) is added.[4]

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 5 minutes.[4]

  • An aliquot of the resulting supernatant is directly injected into the LC-MS/MS system.[4]

2. Liquid Chromatography:

  • Chromatographic separation is achieved using a suitable reversed-phase column.

  • The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., containing ammonium (B1175870) acetate (B1210297) and acids) and an organic solvent like acetonitrile.[11]

  • The total run time is short, approximately 2.5 minutes, with a retention time of 1.6 minutes for all analytes.[4][5]

3. Mass Spectrometry:

  • A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode with positive electrospray ionization is used for detection.[4][11]

  • The specific precursor-to-product ion transitions for levofloxacin, desmethyl levofloxacin, and their deuterated internal standards are monitored for quantification. For instance, the transition for desmethyl-levofloxacin is m/z 362.1 → 318.1.[5]

Visualizing the Workflow and Molecular Structures

To further clarify the experimental process, the following diagrams illustrate the analytical workflow and the chemical structures of the key compounds involved.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum 100 µL Human Serum IS Add 750 µL Precipitating Reagent with Internal Standards (Levofloxacin-13C2H3 & Desmethyl-levofloxacin-d8) Serum->IS Vortex Vortex Mix (1 min) IS->Vortex Centrifuge Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation Injection->LC MS Mass Spectrometric Detection (SRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of levofloxacin and desmethyl levofloxacin.

cluster_levo Levofloxacin cluster_desmethyl Desmethyl Levofloxacin cluster_d8 This compound levo_structure desmethyl_structure d8_structure

Caption: Chemical structures of key analytes and the internal standard. (Note: Placeholder images are used for illustrative purposes).

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of desmethyl levofloxacin in biological matrices. The presented data and protocols highlight the superior sensitivity, specificity, and accuracy of mass spectrometry-based methods compared to older techniques like UV-spectrophotometry. This guide serves as a valuable resource for researchers in selecting and implementing the most suitable analytical method for their specific needs in the study of levofloxacin pharmacokinetics and metabolism.

References

Desmethyl Levofloxacin-d8: A Comparative Guide to Linearity and Range Determination in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices, the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are considered the gold standard, and Desmethyl Levofloxacin-d8 serves as a crucial tool in the bioanalysis of the antibiotic Levofloxacin (B1675101) and its primary metabolite, Desmethyl Levofloxacin.[1][2] This guide provides a comparative overview of the performance of this compound, focusing on the critical validation parameters of linearity and range, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards like this compound are designed to mimic the analytical behavior of the analyte of interest.[2] By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] This co-eluting property ensures that any variability during sample preparation and analysis, such as extraction inconsistencies or matrix effects, affects both the analyte and the internal standard equally, leading to more precise and accurate quantification.[3]

Comparative Performance: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4][5] The range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4]

The following table summarizes the performance of bioanalytical methods for Levofloxacin and its metabolite, utilizing this compound and other alternative internal standards.

Analyte(s)Internal Standard (IS)Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
Levofloxacin & Desmethyl-levofloxacinDesmethyl-levofloxacin-d8 & Levofloxacin-¹³C,d₃LC-MS/MSHuman Serum0.10 - 4.99 mg/L (for desmethyl-levofloxacin)0.998[1][6]
LevofloxacinEnrofloxacinLC-ESI-MS/MSHuman Serum0.13 - 1000 ng/mL> 0.999[7]
Levofloxacin & Ciprofloxacin (B1669076)Not specifiedHPLC-ESI-MS/MSHuman Prostate Tissue0.3 - 15 µg/g≥ 0.999[8]
LevofloxacinHydrochlorothiazideRP-HPLCRat Plasma20 - 5000 ng/mL> 0.998[9]
LevofloxacinNone (External Standard)RP-HPLCBulk Drug, Serum2 - 10 ngNot specified[10]

As evidenced by the data, methods employing the stable isotope-labeled internal standard, this compound, demonstrate excellent linearity (r² = 0.998) over a clinically relevant concentration range.[1][6] While alternative methods using other internal standards or external calibration also show good linearity, the use of a deuterated analog like this compound is the preferred approach according to regulatory guidelines due to its ability to effectively compensate for analytical variability.[11]

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates a typical workflow for establishing the linearity and range of a bioanalytical method using this compound.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Evaluation stock Prepare Analyte & IS Stock Solutions working Create Analyte Working Solutions (for calibration curve) stock->working is_working Prepare IS Working Solution (fixed concentration) stock->is_working spike Spike Blank Matrix (e.g., Serum) with Analyte & IS Solutions working->spike is_working->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract inject Inject Extracted Samples into LC-MS/MS System extract->inject acquire Acquire Data using MRM Mode inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio plot Plot Area Ratio vs. Analyte Concentration ratio->plot regress Perform Linear Regression (y = mx + c, r²) plot->regress

Workflow for Linearity Determination in a Bioanalytical LC-MS/MS Assay.

Detailed Experimental Protocol

This protocol outlines the steps for determining the linearity and range for the quantification of Desmethyl Levofloxacin using this compound as an internal standard, adapted from established LC-MS/MS methodologies.[1][12]

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Accurately weigh and dissolve Desmethyl Levofloxacin in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL).

  • Calibration Curve Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of at least 6-8 working solutions that cover the expected concentration range.[12]

  • IS Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 0.2 mg/L) that will be added to all samples.[1]

2. Preparation of Calibration Standards:

  • For each concentration level, spike a known volume of blank biological matrix (e.g., 100 µL of human serum) with the corresponding analyte working solution.[1]

  • Add a fixed volume of the IS working solution to each sample.

  • The final volume of the spiking solutions should not exceed 5% of the matrix volume to avoid significant matrix dilution.[1]

3. Sample Extraction:

  • Perform a protein precipitation extraction by adding a precipitating agent (e.g., 750 µL of methanol (B129727) or acetonitrile (B52724) containing the internal standard) to the 100 µL serum samples.[1]

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 11,000 rpm for 5 minutes) to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Inject a small volume (e.g., 2 µL) of the supernatant onto a suitable LC column (e.g., C18).[1][13] Use an appropriate mobile phase composition and gradient to achieve chromatographic separation of the analyte and IS from endogenous matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[13]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

    • Desmethyl-levofloxacin: m/z 348.1 → 310.1[1]

    • Desmethyl-levofloxacin-d8: m/z 356.2 → 318.2[1]

5. Data Evaluation:

  • Integrate the chromatographic peak areas for both the analyte and the IS at each concentration level.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[13] The range is defined by the lowest (Lower Limit of Quantification, LLOQ) and highest (Upper Limit of Quantification, ULOQ) concentrations on this curve that meet predefined accuracy and precision criteria.[5]

References

A Comparative Guide to Accuracy and Precision in Levofloxacin Bioanalysis: Desmethyl Levofloxacin-d8 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs is paramount. In the bioanalysis of the widely used antibiotic Levofloxacin, the choice of an appropriate internal standard is critical for reliable and reproducible results. This guide provides an objective comparison of Des-methyl Levofloxacin-d8 and other common internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Levofloxacin in biological matrices.

This guide presents a summary of performance data from published studies, detailed experimental protocols, and visual representations of analytical workflows to assist in the selection of the most suitable internal standard for your specific research needs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry.

Internal StandardAnalyteMatrixAccuracy (%)Within-Day Precision (%RSD)Between-Day Precision (%RSD)Citation
Desmethyl Levofloxacin-d8 Desmethyl LevofloxacinHuman Serum0.2 - 15.61.5 - 5.00.0 - 3.3
Levofloxacin-d8LevofloxacinSaliva-0.9 - 2.0 (Bias)0.9 - 2.3 (CV)Not Reported
EnrofloxacinLevofloxacinHuman Serum92.1 - 104 (Recovery)<9<9
Ciprofloxacin-d8CiprofloxacinNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HydrochlorothiazideLevofloxacinRat Plasma99.81 - 100.110.045 - 0.61 (CV)Not Reported

Note: RSD = Relative Standard Deviation, CV = Coefficient of Variation. Accuracy is presented as the percentage recovery or bias.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the quantification of Levofloxacin in human plasma using a stable isotope-labeled internal standard. This protocol is a composite of methodologies reported in the cited literature.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) (or another suitable protein precipitating agent) to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Levofloxacin: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (e.g., this compound): Precursor ion (m/z) -> Product ion (m/z)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing Workflows and Relationships

To further clarify the experimental process and the logical considerations in selecting an internal standard, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Plasma Sample is_add Add Internal Standard (this compound) start->is_add precip Protein Precipitation (e.g., Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection & Quantification) lc->ms peak Peak Integration ms->peak ratio Calculate Peak Area Ratio (Analyte/IS) peak->ratio calib Quantify using Calibration Curve ratio->calib

Caption: Experimental workflow for Levofloxacin quantification in plasma.

G cluster_ideal Ideal Internal Standard (IS) Characteristics cluster_comparison Comparison of Internal Standards for Levofloxacin struct Structural Similarity to Analyte physchem Similar Physicochemical Properties coelute Co-elution with Analyte nointerfere No Interference with Analyte Signal desmethyl_d8 This compound desmethyl_d8->struct High desmethyl_d8->physchem High desmethyl_d8->coelute Likely desmethyl_d8->nointerfere Yes levo_d8 Levofloxacin-d8 levo_d8->struct Very High levo_d8->physchem Very High levo_d8->coelute Ideal levo_d8->nointerfere Yes enro Enrofloxacin enro->struct Moderate enro->physchem Similar enro->coelute Possible enro->nointerfere To be verified cipro_d8 Ciprofloxacin-d8 cipro_d8->struct Moderate cipro_d8->physchem Similar cipro_d8->coelute Possible cipro_d8->nointerfere To be verified

Caption: Logical relationship of key internal standard attributes.

Conclusion

The choice of an internal standard is a critical determinant of the quality of bioanalytical data. This compound, as a stable isotope-labeled analog of a major metabolite, offers a high degree of structural and physicochemical similarity to Levofloxacin, making it an excellent choice for accurate and precise quantification. While other internal standards such as Levofloxacin-d8, Enrofloxacin, and Ciprofloxacin-d8 are also utilized, their performance may vary depending on the specific matrix and analytical conditions. For the highest level of confidence in bioanalytical results, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard that closely mimics the analyte, such as this compound or Levofloxacin-d8, is strongly recommended. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the selection and implementation of robust bioanalytical methods for Levofloxacin.

The Gold Standard for Bioanalysis: Establishing the Limit of Quantification with Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precise and accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the reliability of the data generated. This guide provides an objective comparison of Desmethyl Levofloxacin-d8, a deuterated internal standard, with non-deuterated alternatives for the quantification of Desmethyl Levofloxacin, the primary metabolite of the widely used antibiotic, Levofloxacin.

Superiority of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes, these standards exhibit nearly identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response. This leads to enhanced precision and accuracy in the final analytical results.

Non-deuterated internal standards, often structural analogs of the analyte, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification, especially in complex biological matrices.

Performance Comparison: Lower Limit of Quantification (LLOQ)

The Lower Limit of Quantification (LLOQ) is a critical performance characteristic of a bioanalytical method, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. A lower LLOQ signifies a more sensitive assay, which is particularly crucial when measuring low concentrations of metabolites.

The following table summarizes the LLOQ values obtained for Desmethyl Levofloxacin and Levofloxacin using different internal standards, based on published experimental data.

AnalyteInternal StandardInternal Standard TypeLLOQBiological MatrixAnalytical Method
Desmethyl Levofloxacin This compound Deuterated 0.10 mg/L [1][2]Human SerumLC-MS/MS
LevofloxacinMoxifloxacinStructural Analog0.2 µg/mLPlasmaHPLC-FLD
LevofloxacinCiprofloxacinStructural Analog0.024 µg/mL (urine)Urine, PlasmaHPLC-FLD, HPLC-MS/MS

Note: The LLOQ values for Moxifloxacin and Ciprofloxacin are for the quantification of the parent drug, Levofloxacin, and serve as a benchmark for the performance of non-deuterated internal standards in the analysis of related fluoroquinolone compounds.

The data clearly demonstrates that a highly sensitive LLOQ of 0.10 mg/L can be achieved for Desmethyl Levofloxacin when using its deuterated internal standard, this compound[1][2]. This level of sensitivity is essential for accurately characterizing the pharmacokinetic profile of this metabolite. While structural analogs have been used for the quantification of the parent drug, Levofloxacin, the use of a deuterated internal standard specific to the metabolite is best practice for ensuring the most accurate and reliable results.

Experimental Protocols

The determination of the LLOQ is a key component of bioanalytical method validation, following guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Experimental Protocol for LLOQ Determination using LC-MS/MS

This protocol outlines the general steps for establishing the LLOQ of Desmethyl Levofloxacin using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Desmethyl Levofloxacin and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare serial dilutions of the Desmethyl Levofloxacin stock solution to create calibration standards and quality control (QC) samples at various concentrations, including the expected LLOQ.

  • Prepare a working solution of the internal standard, this compound, at a constant concentration.

2. Sample Preparation:

  • To an aliquot of the biological matrix (e.g., human serum), add a fixed volume of the this compound internal standard working solution.

  • For calibration standards and QC samples, add the corresponding dilutions of the Desmethyl Levofloxacin working solution. For blank samples, add an equivalent volume of the solvent.

  • Perform sample extraction to remove proteins and other interfering substances. A common technique is protein precipitation with a solvent like acetonitrile (B52724) or methanol.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both Desmethyl Levofloxacin and this compound.

4. Data Analysis and LLOQ Establishment:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The LLOQ is the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and with precision (%CV) and accuracy (%bias) within ±20%.

  • Analyze at least five replicate samples at the proposed LLOQ concentration to determine the precision and accuracy.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in establishing the LLOQ and the logical relationship in selecting an appropriate internal standard.

LLOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_output Result Stock Stock Solutions (Analyte & IS) Working Working Solutions Stock->Working Spiking Spike Matrix (Calibration Standards, QCs) Working->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Peak Peak Integration & Area Ratio Calculation LCMS->Peak CalCurve Calibration Curve Construction Peak->CalCurve LLOQ_Eval LLOQ Evaluation (S/N, Precision, Accuracy) CalCurve->LLOQ_Eval FinalLLOQ Established LLOQ LLOQ_Eval->FinalLLOQ

Caption: Workflow for LLOQ Determination in a Bioanalytical Method.

Internal_Standard_Selection Goal Accurate & Precise Quantification IS_Choice Choice of Internal Standard Goal->IS_Choice Deuterated Deuterated IS (e.g., this compound) IS_Choice->Deuterated Recommended Analog Structural Analog IS (e.g., Moxifloxacin, Ciprofloxacin) IS_Choice->Analog Alternative Deuterated_Adv Advantages: - Identical Physicochemical Properties - Co-elution with Analyte - Superior Compensation for Matrix Effects Deuterated->Deuterated_Adv Analog_Disadv Disadvantages: - Different Physicochemical Properties - Potential for Different Chromatographic Behavior - Less Effective Compensation for Matrix Effects Analog->Analog_Disadv

Caption: Decision Pathway for Internal Standard Selection.

Conclusion

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Desmethyl Levofloxacin, the use of its deuterated internal standard, this compound, is unequivocally the superior choice. The experimental evidence demonstrates its capability to achieve a low LLOQ, ensuring high sensitivity and the generation of robust and reliable data. While structural analogs may serve as alternatives in some contexts, the inherent advantages of deuterated standards in mimicking the analyte's behavior make them the gold standard for accurate and precise quantification in complex biological matrices. This guide underscores the importance of selecting the appropriate internal standard to ensure the integrity and validity of bioanalytical results.

References

A Comparative Guide to Incurred Sample Reanalysis (ISR) with Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Desmethyl Levofloxacin-d8's performance as an internal standard (IS) in the bioanalysis of Levofloxacin (B1675101) and its metabolite, Desmethyl Levofloxacin, with a focus on Incurred Sample Reanalysis (ISR). We will delve into supporting experimental data, detailed methodologies, and a comparative look at alternative internal standards.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of a method for the analysis of study samples.[1][2][3] Unlike calibration standards and quality controls, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug. These samples present a more complex matrix, potentially containing metabolites, and exhibiting protein binding characteristics that can influence the analytical results.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR to confirm the robustness of a bioanalytical method. The generally accepted criterion for a successful ISR is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within 20% of their mean.[1][4]

The Role of the Internal Standard in ISR

The choice of an internal standard is paramount to the success of a bioanalytical assay and, by extension, its performance during ISR. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. This mimicry helps to compensate for any variability that may occur.

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for LC-MS/MS methods.[5][6][7][8][9] Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization response, thus providing the most accurate correction for analytical variability. This compound, a deuterated analog of the levofloxacin metabolite, falls into this category.[4]

Performance of this compound as an Internal Standard

A validated LC-MS/MS method for the simultaneous determination of levofloxacin and its primary metabolite, desmethyl-levofloxacin, in human serum utilized this compound as the internal standard for the metabolite and levofloxacin-13C2H3 for the parent drug.[4] The performance of this method provides a strong indication of the suitability of this compound for bioanalytical applications.

Data Presentation: Method Validation Parameters

Below is a summary of the validation data for the bioanalytical method employing this compound.

ParameterDesmethyl LevofloxacinLevofloxacin
Internal Standard This compound Levofloxacin-13C2H3
Linearity Range (mg/L) 0.10 - 4.990.10 - 5.00
Correlation Coefficient (r²) 0.9980.999
Lower Limit of Quantification (LLOQ) (mg/L) 0.100.10
Within-day Precision (%CV) 1.5 - 5.01.4 - 2.4
Between-day Precision (%CV) 0.0 - 3.33.6 - 4.1
Accuracy (% bias) 0.2 - 15.60.1 - 12.7

Data sourced from Ghimire et al.[4]

The data demonstrates that the method using this compound as an internal standard for the metabolite exhibits excellent linearity, sensitivity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.

Comparison with Alternative Internal Standards

While this compound is a suitable SIL-IS for its corresponding metabolite, other internal standards have been employed for the analysis of the parent drug, Levofloxacin. The choice of IS can significantly impact assay performance and the outcome of ISR.

Alternative Internal Standards for Levofloxacin Analysis
Internal StandardTypeRationale for Use and Potential drawbacks
Enrofloxacin Structural AnalogSimilar chemical structure to Levofloxacin.[10] However, as a structural analog, its chromatographic behavior and ionization efficiency may not perfectly match that of Levofloxacin, potentially leading to less effective compensation for matrix effects.[5][8]
Ciprofloxacin (B1669076) Structural AnalogAnother fluoroquinolone antibiotic with structural similarities to Levofloxacin.[11] A key disadvantage is that ciprofloxacin is a widely used antibiotic and its presence in patient samples could lead to erroneous results.[4]
Levofloxacin-d8 Stable Isotope-LabeledA deuterated version of the parent drug, considered an excellent choice for tracking Levofloxacin's behavior throughout the analytical process.[12]
Ofloxacin Structural Analog (Racemate)Levofloxacin is the L-isomer of ofloxacin. While structurally very similar, potential differences in stereospecific interactions during chromatography could be a factor.[13]
Data Presentation: Comparative Validation Data of Levofloxacin with Different Internal Standards

The following table provides an indirect comparison of validation parameters from different studies using various internal standards for Levofloxacin analysis.

ParameterMethod with Levofloxacin-13C2H3[4]Method with Enrofloxacin[10]Method with Ciprofloxacin[11]
Linearity Range (ng/mL) 100 - 50000.13 - 100010 - 5000
Correlation Coefficient (r²) >0.999>0.999>0.999
LLOQ (ng/mL) 1000.1310
Intra-day Precision (%CV) 1.4 - 2.4<92.9 - 7.8
Inter-day Precision (%CV) 3.6 - 4.1<9Not Reported
Accuracy (% bias) 0.1 - 12.792.1 - 104 (as % recovery)-7.3 to -2.2
Recovery (%) Not explicitly stated90.9 - 99.555.2

This comparative data suggests that while all methods demonstrate acceptable performance, the use of a stable isotope-labeled internal standard like Levofloxacin-13C2H3 (and by extension, this compound for its metabolite) generally provides high precision and accuracy. The lower recovery reported for the method using ciprofloxacin as an IS could be a point of concern, as significant differences in recovery between the analyte and IS can impact accuracy.

Experimental Protocols

LC-MS/MS Method for Levofloxacin and Desmethyl-Levofloxacin using this compound

This protocol is summarized from the work of Ghimire et al.[4]

1. Sample Preparation:

  • To 100 µL of human serum, add 750 µL of a precipitating reagent containing the internal standards (Levofloxacin-13C2H3 and Desmethyl-Levofloxacin-d8).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Inject 2 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Not specified in the abstract.

  • Mobile Phase: A gradient elution using a mixture of ultrapure water, acetonitrile, and an aqueous buffer (containing ammonium (B1175870) acetate, acetic acid, and trifluoroacetic acid).

  • Run Time: 2.5 minutes.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions (m/z):

    • Levofloxacin: 362.1 → 318.1

    • Desmethyl-Levofloxacin: 348.1 → 310.1

    • Levofloxacin-13C2H3: 366.1 → 322.2

    • Desmethyl-Levofloxacin-d8: 356.2 → 318.2

Mandatory Visualizations

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory SampleCollection Sample Collection (Incurred Samples) InitialAnalysis Initial Sample Analysis SampleCollection->InitialAnalysis DataReporting Initial Data Reporting InitialAnalysis->DataReporting SampleSelection ISR Sample Selection (e.g., near Cmax and elimination phase) DataReporting->SampleSelection Reanalysis Sample Reanalysis SampleSelection->Reanalysis Comparison Comparison of Results Reanalysis->Comparison Acceptance Acceptance Criteria Met? (≥67% within ±20%) Comparison->Acceptance Investigation Investigation of Failure Acceptance->Investigation No FinalReport Final Bioanalytical Report Acceptance->FinalReport Yes Investigation->FinalReport

Caption: Incurred Sample Reanalysis (ISR) Workflow.

IS_Comparison cluster_ideal Ideal Internal Standard (SIL-IS) cluster_alternative Alternative Internal Standard (Analog) SIL_IS Stable Isotope-Labeled IS (e.g., this compound) SIL_Char Nearly Identical Physicochemical Properties to Analyte SIL_IS->SIL_Char SIL_Adv Advantages: - High Accuracy & Precision - Compensates for Matrix Effects - Tracks Recovery Closely SIL_Char->SIL_Adv Analog_IS Structural Analog IS (e.g., Enrofloxacin, Ciprofloxacin) Analog_Char Similar but not Identical Structure Analog_IS->Analog_Char Analog_Disadv Disadvantages: - Potential for Different  Chromatographic Behavior - May not fully compensate for  Matrix Effects & Recovery Variability Analog_Char->Analog_Disadv

Caption: Comparison of Internal Standard Types.

Conclusion

The selection of a stable isotope-labeled internal standard, such as this compound for the analysis of Desmethyl Levofloxacin, is a robust strategy for ensuring the accuracy and reliability of bioanalytical data. The presented data demonstrates that methods employing SIL-IS exhibit high precision and accuracy, which are critical for passing the stringent requirements of Incurred Sample Reanalysis. While structural analogs can be used, they may introduce a higher degree of variability, potentially complicating ISR outcomes. For researchers and drug development professionals, prioritizing the use of SIL-IS where available is a key step towards generating defensible bioanalytical data for regulatory submissions.

References

Evaluating the Isotope Effect of Desmethyl Levofloxacin-d8 on Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards in pharmacokinetic and bioanalytical studies, understanding the potential for chromatographic shifts is paramount. This guide provides an objective comparison of the retention time of Desmethyl Levofloxacin-d8 relative to its non-deuterated counterpart, Desmethyl Levofloxacin. Experimental data is presented to illustrate the phenomenon, and detailed methodologies are provided to ensure reproducibility.

The Chromatographic Isotope Effect: A Brief Overview

The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle changes in the physicochemical properties of a molecule. This can manifest as a "chromatographic isotope effect," where the deuterated and non-deuterated compounds exhibit different retention times in a chromatographic system. In reversed-phase liquid chromatography (RPLC), deuterated compounds often, but not always, elute slightly earlier than their non-deuterated analogs. This is attributed to the slightly stronger C-D bond compared to the C-H bond, which can lead to a marginal decrease in hydrophobicity. However, the magnitude and even the direction of this effect are highly dependent on the specific chromatographic conditions employed.

Comparative Analysis of Retention Time

A key study by Ghimire et al. provides a direct comparison of the retention times for Desmethyl Levofloxacin and its deuterated internal standard, this compound, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The results from this study are summarized in the table below.

AnalyteRetention Time (minutes)
Desmethyl Levofloxacin1.6[1]
This compound1.6[1]

In this specific instance, under the detailed experimental conditions, no significant isotope effect on retention time was observed, with both the analyte and its deuterated internal standard co-eluting. This is an ideal scenario for an internal standard as it ensures that it experiences the same chromatographic conditions and potential matrix effects as the analyte, leading to more accurate and precise quantification.

Experimental Protocols

The following is a detailed methodology from the study by Ghimire et al. for the analysis of Desmethyl Levofloxacin and this compound.

Sample Preparation:

A protein precipitation technique was used for sample preparation. To 100 µL of human serum, 750 µL of a precipitating reagent containing the internal standards (Levofloxacin-d3 and Desmethyl-Levofloxacin-d8) was added. The mixture was vortexed for 1 minute and then centrifuged for 5 minutes at 10,000 rpm. Subsequently, 2 µL of the supernatant was injected into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • LC System: A Thermo Scientific Surveyor MS pump Plus and auto sampler were used.

  • Mass Spectrometer: A TSQ Quantum Access Max mass spectrometer was employed for detection.

  • Run Time: The total run time for the analysis was 2.5 minutes.[1]

Visualizing the Concepts

To further clarify the experimental workflow and the theoretical underpinnings of the isotope effect, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Human Serum (100 µL) is_solution Precipitating Reagent with This compound serum->is_solution Add 750 µL vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (5 min, 10,000 rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 2 µL supernatant->injection lc_separation LC Separation (1.6 min retention) injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection

Caption: Experimental workflow for the analysis of Desmethyl Levofloxacin.

isotope_effect_logic cluster_factors Influencing Factors cluster_outcomes Potential Retention Time Outcomes mobile_phase Mobile Phase Composition & pH coelution Co-elution (No Isotope Effect) mobile_phase->coelution earlier_elution Deuterated Elutes Earlier (Inverse Isotope Effect) mobile_phase->earlier_elution later_elution Deuterated Elutes Later (Normal Isotope Effect) mobile_phase->later_elution column Stationary Phase Chemistry column->coelution column->earlier_elution column->later_elution temp Column Temperature temp->coelution temp->earlier_elution temp->later_elution

Caption: Logical relationship of factors influencing the isotope effect on retention time.

Conclusion

The use of this compound as an internal standard for the quantification of Desmethyl Levofloxacin has been shown to be effective, with published data indicating co-elution under specific LC-MS/MS conditions.[1] This demonstrates the suitability of the deuterated analog for providing accurate and reliable bioanalytical results. However, it is imperative for researchers to recognize that the chromatographic behavior of deuterated standards is not universal and can be influenced by the analytical method's parameters. Therefore, verification of co-elution or characterization of any retention time shift is a critical step in method development and validation to ensure the highest quality of data.

References

Justification for Using Desmethyl Levofloxacin-d8 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. This choice directly impacts the reliability, accuracy, and precision of the data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). For the quantification of the fluoroquinolone antibiotic Levofloxacin, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Desmethyl Levofloxacin-d8, offers significant advantages over other alternatives, ensuring data integrity and facilitating a smoother regulatory review process.

The Regulatory Preference for Stable Isotope-Labeled Internal Standards

Regulatory bodies worldwide, through guidelines like the ICH M10 Bioanalytical Method Validation, express a clear preference for the use of SIL-IS in quantitative bioanalytical methods.[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[2] This subtle modification in mass allows the IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the cornerstone of its superiority, as it ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization.[3]

This compound: The Optimal Internal Standard for Levofloxacin Analysis

This compound is the N-desmethyl metabolite of Levofloxacin, labeled with eight deuterium atoms. This makes it an ideal internal standard for the bioanalysis of Levofloxacin for several key reasons:

  • Co-elution with the Analyte: Due to its structural similarity to Levofloxacin, this compound exhibits nearly identical chromatographic behavior, leading to co-elution. This is crucial for compensating for any variations that may occur during the analytical run.

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the biological matrix, are a major challenge in bioanalysis. As this compound is affected by matrix effects in the same way as the native Levofloxacin, it provides a reliable means of normalization, leading to more accurate and precise results.

  • Tracking of Extraction Recovery: The efficiency of the extraction process can vary between samples. This compound, being chemically almost identical to Levofloxacin, will have a comparable extraction recovery, thus accurately correcting for any sample-to-sample variability in the extraction process.

Performance Comparison: this compound vs. Structural Analog Internal Standards

While structural analogs like Ciprofloxacin or Ofloxacin have been used as internal standards for Levofloxacin analysis, they do not offer the same level of performance as a SIL-IS. The following table summarizes the expected performance differences based on established principles and data from various bioanalytical studies.

ParameterThis compound (SIL-IS)Structural Analog (e.g., Ciprofloxacin, Ofloxacin)Justification
Accuracy (% Bias) Typically within ± 5%Can be > ± 15%The SIL-IS more effectively compensates for matrix effects and variability in extraction recovery, leading to higher accuracy.
Precision (% CV) Typically < 10%Can be > 15%The near-identical behavior of the SIL-IS throughout the analytical process results in significantly better precision.
Matrix Effect Effectively CompensatedInconsistent and Unpredictable CompensationDifferences in physicochemical properties between the analog IS and the analyte lead to differential responses to matrix components.
Extraction Recovery Highly Correlated with AnalyteMay Differ Significantly from AnalyteStructural differences can lead to variations in extraction efficiency between the analog IS and Levofloxacin.
Regulatory Acceptance Highly PreferredMay Require Additional JustificationRegulatory agencies favor the use of SIL-IS due to the inherent reliability they bring to the data.

Experimental Protocols

A robust and well-documented experimental protocol is essential for regulatory submission. The following outlines a typical workflow for the validation of a bioanalytical method for Levofloxacin in human plasma using this compound as the internal standard, in accordance with FDA and ICH guidelines.[1][4][5]

Stock and Working Solution Preparation
  • Levofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the Levofloxacin stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Levofloxacin: e.g., m/z 362.2 → 318.1

    • This compound: e.g., m/z 356.2 → 312.1

Method Validation Parameters

The bioanalytical method should be validated for the following parameters as per regulatory guidelines:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Levofloxacin and this compound.

  • Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentrations covering the expected range of the study samples. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in at least five replicates. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of blank plasma. The CV of the IS-normalized matrix factor should be ≤ 15%.

  • Recovery: Determine the extraction recovery of Levofloxacin and this compound by comparing the peak areas of extracted samples to those of post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Assess the stability of Levofloxacin in plasma under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Visualizations

G cluster_0 Bioanalytical Workflow Sample Biological Sample (Plasma, Serum, etc.) Add_IS Addition of This compound Sample->Add_IS Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A simplified workflow for bioanalytical sample processing using an internal standard.

G cluster_1 Key Advantages Justification Justification for this compound Adv1 Mimics Analyte Behavior Justification->Adv1 Adv2 Corrects for Matrix Effects Justification->Adv2 Adv3 Improves Accuracy & Precision Justification->Adv3 Adv4 High Regulatory Acceptance Justification->Adv4

Caption: Logical relationship of the key advantages justifying the use of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Desmethyl Levofloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Desmethyl Levofloxacin-d8, a deuterated metabolite of Levofloxacin. Adherence to these protocols is essential for regulatory compliance and responsible laboratory practice.

Hazard Identification and Classification

Before disposal, it is crucial to understand the potential hazards associated with this compound. Based on available safety data sheets (SDS) for the compound and its parent drug, Levofloxacin, the primary concerns are its toxicological properties as a bioactive small molecule.[1][2][3][4][5] While not classified as acutely toxic, it is harmful if swallowed and may cause allergic skin reactions or respiratory symptoms if inhaled.[4] Therefore, it must be treated as hazardous chemical waste.

According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] this compound falls under the toxicity characteristic.

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity, OralHarmful if swallowed.Ingestion
Skin SensitizationMay cause an allergic skin reaction.Skin contact
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.Inhalation
Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.[4]

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[2][4]

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong acids or bases, to avoid unforeseen reactions.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) should be collected in a securely sealed, compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a designated hazardous waste bag).

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.

Waste Container Management and Labeling

All waste containers must be managed in accordance with laboratory safety standards and regulatory requirements.[1][2]

  • Container Integrity: Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[2]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic"

    • The date the waste was first added to the container.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2]

Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, at or near the point of generation, for the temporary storage of hazardous waste. This area is known as a Satellite Accumulation Area (SAA).[2][3]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[3]

  • Secondary Containment: It is best practice to store waste containers in secondary containment trays to contain any potential leaks or spills.[4]

Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][5]

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department.[2][3]

  • Schedule a Waste Pickup: Arrange for a hazardous waste pickup. Provide the EHS personnel with all necessary information about the waste stream as indicated on the label.

  • Documentation: Ensure all required paperwork for the waste pickup is completed accurately. This creates a record for regulatory compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify_hazard 1. Identify as Hazardous Waste (Toxic) start->identify_hazard wear_ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazard->wear_ppe segregate_waste 3. Segregate Waste wear_ppe->segregate_waste solid_waste Solid Waste (Powder, Contaminated Items) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions) segregate_waste->liquid_waste label_container 4. Use Labeled, Compatible Waste Container solid_waste->label_container liquid_waste->label_container store_in_saa 5. Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa check_container Container Full or Storage Time Limit Reached? store_in_saa->check_container check_container->store_in_saa No contact_ehs 6. Contact Institutional EHS for Waste Pickup check_container->contact_ehs Yes end End: Professional Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.